GSPT1 degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H18F4N4O6 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C24H18F4N4O6/c25-16-3-2-15(38-24(26,27)28)9-17(16)29-22(35)37-11-12-1-4-18-13(7-12)8-14-10-31(23(36)32(14)18)19-5-6-20(33)30-21(19)34/h1-4,7-9,19H,5-6,10-11H2,(H,29,35)(H,30,33,34) |
InChI Key |
UPLNXAJKKSXICO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GSPT1 Degrader-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a key regulatory protein involved in the termination of mRNA translation and cell cycle progression. Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Targeted protein degradation has emerged as a novel therapeutic modality to eliminate disease-causing proteins. GSPT1 degraders, such as GSPT1 degrader-5, are molecular glue compounds designed to specifically induce the degradation of the GSPT1 protein. These molecules function by forming a ternary complex with GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation (TPD) approach offers a promising strategy for cancer therapy by eliminating the target protein rather than merely inhibiting its function. The degradation of GSPT1 has been shown to impair translation termination and activate the integrated stress response (ISR) pathway, ultimately leading to p53-independent cell death in cancer cells.
Core Mechanism of Action
This compound functions as a molecular glue to induce the targeted degradation of the GSPT1 protein via the ubiquitin-proteasome system. The mechanism can be summarized in the following key steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex by binding to both the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, GSPT1. This induced proximity is the crucial first step in the degradation process.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to GSPT1. This allows for the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged GSPT1 into small peptides, effectively eliminating the protein from the cell.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple GSPT1 proteins, leading to a profound and sustained reduction in cellular GSPT1 levels.
Signaling Pathways and Downstream Effects
The degradation of GSPT1 by molecular glues like this compound has significant downstream consequences, impacting several key cellular signaling pathways.
GSPT1 Degradation Pathway
The core mechanism of action is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce proteasomal degradation of GSPT1.
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Downstream Cellular Effects of GSPT1 Degradation
The depletion of GSPT1 triggers a cascade of downstream events, ultimately leading to anti-tumor effects.
Caption: Key downstream cellular effects of GSPT1 degradation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized GSPT1 degraders.
| Compound Name | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
| This compound | 144 | N/A | N/A | N/A | [1] |
| CC-885 | 1.6 | >90 | MOLM13 | 24 | [2] |
| SJ6986 | 2.1 | >90 | MV4-11 | 24 | [3] |
| GSPT1 degrader-17 | 35 | 81.65 | U937 | N/A | [4] |
Note: N/A indicates that the data is not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GSPT1 degraders. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
Experimental Workflow for GSPT1 Degrader Characterization
A systematic approach is essential for the comprehensive characterization of a GSPT1 degrader. The following workflow outlines the key in vitro assays.
References
The Role of GSPT1 Protein in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein that plays a critical role in the regulation of protein synthesis and cell cycle progression. Emerging evidence has solidified its status as a significant contributor to oncogenesis across a spectrum of cancers. Upregulated expression of GSPT1 is frequently observed in various tumor types and is often correlated with poor patient prognosis. Its integral functions in cancer cell proliferation, survival, and therapeutic resistance have positioned GSPT1 as a compelling target for novel anticancer therapies. This technical guide provides an in-depth exploration of the function of GSPT1 in cancer, detailing its molecular mechanisms, associated signaling pathways, and its promise as a therapeutic target. The guide includes quantitative data on GSPT1 expression, detailed experimental protocols for its study, and visualizations of key cellular pathways.
Core Functions of GSPT1 in Cellular Homeostasis
GSPT1 is a GTP-binding protein that is fundamentally involved in two critical cellular processes:
-
Translation Termination: GSPT1, in a complex with eukaryotic release factor 1 (eRF1), is essential for the termination of protein synthesis. This complex recognizes stop codons in the messenger RNA (mRNA) sequence, leading to the release of the newly synthesized polypeptide chain from the ribosome.
-
Nonsense-Mediated mRNA Decay (NMD): GSPT1 is a key component of the NMD pathway, a cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs). This quality control process prevents the synthesis of truncated and potentially harmful proteins.
The Oncogenic Functions of GSPT1 in Cancer
In the context of cancer, the normal functions of GSPT1 are hijacked and amplified to support tumor growth and survival.
Dysregulation of Cell Cycle and Proliferation
GSPT1 plays a pivotal role in the G1 to S phase transition of the cell cycle, a critical checkpoint for cell division.[1][2] Overexpression of GSPT1 in cancer cells leads to accelerated cell cycle progression and uncontrolled proliferation.[3][4] Mechanistically, GSPT1 can influence the levels of key cell cycle regulators. For instance, in colon cancer, GSPT1 has been shown to negatively regulate the GSK-3β signaling pathway, leading to the upregulation of Cyclin D1, a protein that drives the G1/S transition.[3][5] Silencing GSPT1 in colon cancer cells results in an increased proportion of cells in the G1 phase and a decrease in S phase cells, indicating a cell cycle arrest.[3]
Evasion of Apoptosis
Cancer cells must evade programmed cell death, or apoptosis, to survive. GSPT1 contributes to this hallmark of cancer by modulating apoptotic signaling pathways. Under cellular stress conditions, such as endoplasmic reticulum (ER) stress, GSPT1 can influence the expression of apoptosis regulators.[6] Furthermore, GSPT1 has been shown to interact with Apoptosis Signal-regulating Kinase 1 (ASK1), enhancing its pro-apoptotic activity.[7] However, in the context of cancer, the overall effect of GSPT1 overexpression appears to be a suppression of apoptosis, contributing to cell survival.[8]
Promotion of Tumor Growth and Metastasis
Studies have demonstrated that elevated GSPT1 expression is associated with increased tumor size and a higher propensity for metastasis. In breast cancer, overexpression of GSPT1 promotes cell migration and invasion.[9] Similarly, in liver cancer, GSPT1 has been shown to function as a tumor promoter by enhancing cell migration and invasion.[10]
GSPT1 Expression in Various Cancers: A Quantitative Overview
The upregulation of GSPT1 is a common feature across numerous cancer types. The following tables summarize the available quantitative data on GSPT1 expression.
| Cancer Type | Tissue | Method | Finding | Reference |
| Colon Cancer | 25 tumor tissues and adjacent normal tissues | qRT-PCR | GSPT1 mRNA expression significantly higher in tumor tissues (P<0.001). | [3] |
| TCGA database | RNA-seq | GSPT1 expression significantly higher in colon cancer patients compared to controls. Expression increases with tumor stage (I-III). | [3][11] | |
| 108 tumor tissues and 12 normal colon tissues | Immunohistochemistry (IHC) | Significantly increased GSPT1 protein expression in tumor tissues. High expression correlated with larger tumor size (p=0.008). | [3] | |
| Breast Cancer | TCGA database | RNA-seq | GSPT1 is highly expressed in Breast Invasive Carcinoma (p < 0.001). | [9] |
| 18 tumor tissues | RT-PCR | GSPT1 was overexpressed in 61% (11/18) of tested breast cancer tissues. | [9] | |
| 51 tumors and adjacent healthy tissues | IHC | GSPT1 was significantly overexpressed in 65% (33/51) of tumors. | [9] | |
| Various Cancers | TCGA database (17 cancer types) | RNA-seq | GSPT1 mRNA is expressed in all 17 analyzed cancer types. | [12] |
| Colorectal Cancer | Patient samples | Genetic analysis | The GGC(12) allele of a GSPT1 polymorphism was present in 2.2% of colorectal cancer patients and absent in controls. This allele showed up to 10-fold higher transcription levels. | [13] |
GSPT1-Associated Signaling Pathways in Cancer
GSPT1 is implicated in several signaling pathways that are crucial for cancer development and progression.
The GSPT1/GSK-3β/Cyclin D1 Signaling Pathway
In colon cancer, GSPT1 has been shown to negatively regulate Glycogen Synthase Kinase 3β (GSK-3β).[3][5] GSPT1, in conjunction with the E3 ubiquitin ligase TRIM4, is thought to promote the ubiquitination and subsequent degradation of GSK-3β.[6] The degradation of GSK-3β leads to the stabilization and nuclear accumulation of Cyclin D1, a key regulator of the G1/S phase transition. This cascade of events ultimately promotes cell cycle progression and proliferation.[3]
Caption: GSPT1/GSK-3β/Cyclin D1 Signaling Pathway.
GSPT1 in Nonsense-Mediated mRNA Decay (NMD)
The NMD pathway is a critical quality control mechanism. In cancer, this pathway can be exploited to degrade the mRNAs of tumor suppressor genes.[6] GSPT1, as a core component of the NMD machinery, forms a complex with other factors including UPF1, SMG1, and eRF1.[6][14] This complex identifies premature termination codons and initiates mRNA degradation. The dysregulation of NMD in cancer can therefore contribute to the silencing of genes that would normally restrain tumor growth.
Caption: GSPT1 in the Nonsense-Mediated mRNA Decay Pathway.
GSPT1 as a Therapeutic Target in Cancer
The central role of GSPT1 in promoting cancer cell proliferation and survival makes it an attractive target for therapeutic intervention. The development of molecules that can induce the degradation of GSPT1 has emerged as a promising strategy.
Molecular Glue Degraders
Molecular glue degraders are small molecules that induce the proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Several molecular glues targeting GSPT1 have been developed.[15][16] These compounds, such as CC-885 and MRT-2359, promote the interaction between GSPT1 and the E3 ligase substrate receptor Cereblon (CRBN).[15][16] This induced proximity results in the degradation of GSPT1, leading to cell cycle arrest and apoptosis in cancer cells.[17] This approach has shown potent anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and various solid tumors.[15]
Caption: Mechanism of Action of a GSPT1 Molecular Glue Degrader.
Experimental Protocols for Studying GSPT1
Western Blot Analysis of GSPT1 Expression
Objective: To determine the protein expression levels of GSPT1 in cell lysates.
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-GSPT1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
CRISPR-Cas9 Mediated Knockout of GSPT1
Objective: To generate a cell line with a functional knockout of the GSPT1 gene.
Materials:
-
Lentiviral vectors co-expressing Cas9 and a GSPT1-specific single-guide RNA (sgRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents
Protocol:
-
sgRNA Design and Cloning:
-
Design two or more sgRNAs targeting an early exon of the GSPT1 gene using a CRISPR design tool.
-
Clone the sgRNAs into a lentiviral vector that also expresses Cas9 and a selection marker.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
-
Selection of Knockout Cells:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from the selected cells. PCR amplify the region targeted by the sgRNA and analyze the products by Sanger sequencing to detect insertions or deletions (indels).
-
Western Blot: Perform a Western blot as described in Protocol 6.1 to confirm the absence of GSPT1 protein expression.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of GSPT1 knockdown or inhibition on cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
GSPT1 inhibitor or siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Treat cells with varying concentrations of the GSPT1 inhibitor or siRNA. Include a vehicle control (e.g., DMSO or non-targeting siRNA).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add DMSO to each well to solubilize the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion and Future Directions
GSPT1 has unequivocally emerged as a key player in the landscape of cancer biology. Its fundamental roles in protein synthesis and cell cycle control are subverted in cancer to drive proliferation, survival, and metastasis. The consistent overexpression of GSPT1 across a wide range of tumors underscores its significance as a robust biomarker and a high-value therapeutic target. The advent of molecular glue degraders that can selectively eliminate GSPT1 represents a paradigm shift in targeting this previously "undruggable" protein.
Future research should focus on several key areas:
-
Elucidating the full spectrum of GSPT1's oncogenic functions: Further investigation is needed to uncover all the downstream effectors and signaling pathways regulated by GSPT1 in different cancer contexts.
-
Developing more potent and selective GSPT1 degraders: The continued optimization of molecular glues and other targeted degradation technologies will be crucial for improving therapeutic efficacy and minimizing off-target effects.
-
Identifying biomarkers of response to GSPT1-targeted therapies: Understanding which patients are most likely to benefit from GSPT1 degradation will be essential for the successful clinical translation of these novel agents.
-
Exploring combination therapies: Investigating the synergistic effects of GSPT1 degraders with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione S-transferase P1 (GSTP1) suppresses cell apoptosis and its regulation by miR-133α in head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Expression of GSPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Differential expression of GSPT1 GGCn alleles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. rcsb.org [rcsb.org]
- 16. Facebook [cancer.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Advent of GSPT1 Degrader-5: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a transformative therapeutic modality in oncology. Among the proteins of interest is the G1 to S phase transition 1 (GSPT1) protein, a key regulator of protein translation termination.[1] Its inhibition can disrupt the cell cycle and induce apoptosis, particularly in rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of the discovery and development of GSPT1 degrader-5, a molecular glue that induces the degradation of GSPT1.
GSPT1: A Compelling Target in Oncology
GSPT1, also known as eRF3a, is a GTP-binding protein that plays a crucial role in the termination of protein synthesis. It forms a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome.[2] Dysregulation of GSPT1 has been implicated in various cancers, where it can contribute to tumor progression by affecting protein synthesis and cell cycle control.[2][3]
Key Signaling Pathways Involving GSPT1:
-
Translation Termination: GSPT1, in complex with eRF1, recognizes stop codons and facilitates the termination of translation. In cancer, upregulated GSPT1 can lead to increased synthesis of oncogenic proteins like MYC.[2]
-
Cell Cycle Progression: GSPT1 is involved in the transition from the G1 to the S phase of the cell cycle.[2][4] In some cancers, GSPT1 influences the ubiquitination of GSK-3β, thereby regulating downstream signaling and promoting cell cycle progression.[2][3][5]
-
Nonsense-Mediated mRNA Decay (NMD): GSPT1 is a component of the NMD pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons. In cancer, this pathway can be hijacked to degrade the mRNA of tumor suppressor genes.[2]
Below is a diagram illustrating the central role of GSPT1 in cellular processes and its implication in cancer.
This compound: A Molecular Glue Approach
This compound is classified as a "molecular glue," a type of small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] In the case of this compound, it facilitates the interaction between GSPT1 and the E3 ligase substrate receptor Cereblon (CRBN).
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and other notable GSPT1 degraders for comparative purposes.
| Compound | Target(s) | DC50 | IC50 | Cell Line | Notes | Reference |
| This compound | GSPT1 | 144 nM | - | - | Molecular glue | [6] |
| GSPT1 degrader-1 | GSPT1 | - | - | - | Induces G0/G1 phase arrest and apoptosis | [7] |
| GSPT1 degrader-4 | GSPT1 | 25.4 nM | 39 nM | CAL51 | Molecular glue | [7] |
| GSPT1 degrader-6 | GSPT1 | 13 nM | - | - | Molecular glue | [6] |
| MG-277 | GSPT1 | 1.3 nM | 3.5 nM | RS4;11 | Potent, p53-independent activity | [7] |
| LYG-409 | GSPT1 | 7.87 nM | 9.50 nM | KG-1 | Orally active | [7] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Dashes indicate data not publicly available.
Discovery and Development Workflow
The discovery and development of a potent and selective GSPT1 degrader like this compound typically follows a structured workflow.
Experimental Protocols
While specific, detailed experimental protocols for the discovery of this compound are proprietary, this section outlines the general methodologies employed in the characterization of such molecular glue degraders.
Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effect of the degrader on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., AML or MYC-driven lung cancer lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the GSPT1 degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. The IC50 value is calculated using non-linear regression analysis.
-
GSPT1 Degradation Assays (Western Blot)
-
Objective: To confirm the degradation of GSPT1 protein following treatment with the degrader.
-
Methodology:
-
Cell Treatment: Cells are treated with the GSPT1 degrader at various concentrations and for different time points.
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Band intensities are quantified using densitometry software. The level of GSPT1 is normalized to the loading control, and the DC50 value is calculated.
-
Ternary Complex Formation Assays
-
Objective: To provide evidence that the degrader facilitates the formation of a ternary complex between GSPT1 and CRBN.
-
Methodology (Co-immunoprecipitation):
-
Cell Treatment: Cells are treated with the GSPT1 degrader or vehicle control.
-
Immunoprecipitation: Cell lysates are incubated with an antibody against either GSPT1 or CRBN, coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against GSPT1 and CRBN to detect the presence of the co-precipitated protein. An increase in the co-precipitated protein in the presence of the degrader indicates ternary complex formation.
-
Conclusion
This compound represents a promising development in the field of targeted protein degradation. As a molecular glue, it offers a novel mechanism to eliminate the GSPT1 protein, a critical node in cancer cell proliferation and survival. The methodologies outlined in this guide provide a framework for the discovery and characterization of such compounds. Further research and development of GSPT1 degraders hold the potential to deliver new therapeutic options for patients with difficult-to-treat cancers. The ongoing exploration of structure-activity relationships and in vivo efficacy will be crucial in advancing these molecules toward clinical application.[8]
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 4. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
The Linchpin of Protein Synthesis: An In-depth Technical Guide to the Role of GSPT1 in Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a pivotal protein in the intricate process of translation termination. This guide provides a comprehensive technical overview of GSPT1's core function in recognizing stop codons and facilitating the release of nascent polypeptide chains. Beyond its canonical role, this document explores the multifaceted involvement of GSPT1 in ribosome recycling, nonsense-mediated mRNA decay (NMD), and critical cellular signaling pathways. With the emergence of GSPT1 as a promising therapeutic target, particularly in oncology, this guide also delves into the mechanisms of GSPT1-targeted therapies and provides detailed methodologies for the key experiments essential for its study.
The Core Mechanism of GSPT1 in Translation Termination
Translation termination in eukaryotes is a highly regulated process that ensures the accurate release of newly synthesized proteins. This crucial step is primarily mediated by a complex of eukaryotic release factors (eRFs), in which GSPT1 plays an indispensable role as a GTPase.
GSPT1, in its GTP-bound state, forms a ternary complex with the class I release factor, eRF1. This eRF1/GSPT1-GTP complex is the functional unit that decodes the stop codons (UAA, UAG, and UGA) present in the A site of the ribosome. The formation of this complex is a prerequisite for efficient and accurate termination.
Upon recognition of a stop codon by eRF1, the ribosome stimulates the GTPase activity of GSPT1. The subsequent hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) induces a conformational change in the termination complex. This change is critical for the catalytic activity of eRF1, which promotes the hydrolysis of the peptidyl-tRNA bond, leading to the release of the completed polypeptide chain. The dissociation of the eRF1/GSPT1-GDP complex from the ribosome then allows for the subsequent steps of ribosome recycling.
The interaction between GSPT1 and other factors is crucial for the fidelity of termination. For instance, the poly(A)-binding protein (PABP) can interact with the N-terminal domain of GSPT1, a linkage that is thought to promote efficient ribosome recycling by coupling termination with the 3' end of the mRNA.[1]
Signaling Pathway of Canonical Translation Termination
Caption: Canonical pathway of GSPT1-mediated translation termination.
Quantitative Data on GSPT1 Interactions and Function
The precise regulation of translation termination is underpinned by the specific molecular interactions and enzymatic activities of the components involved. The following tables summarize key quantitative data related to GSPT1's function.
| Interacting Partners | Method | Affinity/Rate Constant | Reference |
| eRF1/eRF3-GTP complex with Ribosome | Single-molecule fluorescence | 2.6 ± 5.1 μM⁻¹s⁻¹ (pseudo-second order rate constant) | [2] |
| Paip1 with PABP | Surface Plasmon Resonance | Kd = 1.9 nM | [3] |
Table 1: Binding Affinities and Kinetic Data for GSPT1 and Associated Factors.
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| CC-885 | MOLM-13 | - | < 10 | [4] |
| CC-90009 | U937 | < 10 | - | [5] |
| MRT-2359 | BT-747 | 5 - 50 | - | [6] |
| Compound 6 | MV4-11 | - | 2.1 (24h) | [7] |
| Compound 7 | MV4-11 | - | 10 (24h) | [7] |
Table 2: In Vitro Potency of Selected GSPT1 Degraders. (IC50: half-maximal inhibitory concentration for cell growth; DC50: half-maximal degradation concentration).
GSPT1 in Broader Cellular Processes and Disease
Beyond its fundamental role in translation, GSPT1 is implicated in a variety of other cellular processes, and its dysregulation is increasingly linked to diseases, particularly cancer.
Nonsense-Mediated mRNA Decay (NMD)
GSPT1 is a key player in NMD, a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). In this process, GSPT1 interacts with the NMD factor UPF1. When a ribosome stalls at a PTC, the GSPT1/eRF1 complex can recruit UPF1, initiating the process of mRNA degradation. This quality control mechanism is vital for preventing the accumulation of truncated and potentially harmful proteins.
Cell Cycle Regulation
As its name suggests, GSPT1 is involved in the G1 to S phase transition of the cell cycle. Depletion of GSPT1 has been shown to cause a delay in cell cycle progression.[8] This function appears to be linked to its role in protein synthesis, as the timely production of key cell cycle regulators is essential for phase transitions.
Apoptosis
GSPT1 has also been linked to the regulation of apoptosis, or programmed cell death. Under certain cellular stress conditions, GSPT1 can be proteolytically processed, and it can also interact with apoptosis regulators.[5] The degradation of GSPT1 by molecular glue degraders has been shown to induce apoptosis in cancer cells, highlighting a potential therapeutic avenue.[9]
GSPT1 as a Therapeutic Target in Cancer
The elevated demand for protein synthesis in cancer cells makes them particularly vulnerable to disruptions in the translation machinery. GSPT1 is overexpressed in several cancers, and its inhibition or degradation has emerged as a promising anti-cancer strategy.[4] Molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of GSPT1 have shown potent anti-tumor activity in preclinical models and are currently in clinical development.[6][10]
Signaling Pathways Involving GSPT1 in Cancer
Caption: GSPT1's involvement in the GSK-3β/CyclinD1 and Rac1 signaling pathways in cancer.
Detailed Experimental Protocols
The study of GSPT1's function requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Termination (Readthrough) Assay
This assay measures the efficiency of translation termination by quantifying the level of "readthrough" past a stop codon.
Principle: A reporter construct is used that contains two reporter genes (e.g., Renilla and Firefly luciferase) separated by a stop codon. Efficient termination results in the expression of only the first reporter, while readthrough leads to the expression of the fusion protein.
Methodology:
-
Construct Preparation: Clone a dual-reporter cassette into a suitable expression vector for in vitro transcription/translation.
-
In Vitro Transcription: Linearize the plasmid DNA and use an in vitro transcription kit (e.g., T7 RNA polymerase) to synthesize capped and polyadenylated mRNA.
-
In Vitro Translation: Set up in vitro translation reactions using a system such as rabbit reticulocyte lysate. Add the reporter mRNA and the compound of interest (e.g., a GSPT1 inhibitor or degrader) at various concentrations.
-
Luminometry: After incubation, measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the readthrough efficiency as the ratio of the downstream reporter activity to the upstream reporter activity. An increase in this ratio indicates impaired termination.
Co-Immunoprecipitation (Co-IP) of GSPT1 and eRF1
This technique is used to verify the interaction between GSPT1 and its binding partner eRF1 in a cellular context.
Principle: An antibody specific to GSPT1 is used to pull down GSPT1 from a cell lysate. If eRF1 is bound to GSPT1, it will be co-precipitated and can be detected by Western blotting.
Methodology:
-
Cell Lysis: Lyse cells expressing endogenous or tagged GSPT1 and eRF1 in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GSPT1 antibody or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both GSPT1 and eRF1.
Ribosome Profiling
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
Principle: Cells are treated with a translation inhibitor to freeze ribosomes on mRNAs. The unprotected mRNA is digested with RNase, and the ribosome-protected fragments (RPFs) are isolated and sequenced.
Methodology:
-
Cell Treatment: Treat cells with cycloheximide (B1669411) to stall elongating ribosomes.
-
Lysis and Nuclease Treatment: Lyse the cells and treat with RNase I to digest mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by sucrose (B13894) density gradient centrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and PCR amplify the cDNA to generate a sequencing library.
-
Deep Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes on each mRNA, revealing the translational status of the genome.
Experimental Workflow for Ribosome Profiling
Caption: A streamlined workflow for a ribosome profiling experiment.
Conclusion
GSPT1 stands as a central regulator of translation termination, with its influence extending to ribosome recycling, mRNA quality control, and fundamental cellular processes such as cell cycle progression and apoptosis. Its dysregulation in cancer has rightfully positioned it as a compelling target for novel therapeutic interventions. The ongoing development of GSPT1-targeting molecular glues and other inhibitors holds significant promise for the future of cancer treatment. A thorough understanding of the molecular mechanisms, quantitative parameters, and broader cellular implications of GSPT1 function, facilitated by the robust experimental approaches detailed in this guide, is paramount for advancing both basic research and the development of next-generation therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms that ensure speed and fidelity in eukaryotic translation termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paip1 Interacts with Poly(A) Binding Protein through Two Independent Binding Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemically Modified Poly(A) Analogs Targeting PABP: Structure Activity Relationship and Translation Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein.bio.msu.ru [protein.bio.msu.ru]
GSPT1 Pathway in Acute Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent therapeutic advancements have highlighted the G1 to S phase transition 1 (GSPT1) protein as a promising target. GSPT1, a key component of the translation termination complex, is essential for the proliferation and survival of AML cells. This technical guide provides a comprehensive overview of the GSPT1 pathway in AML, its mechanism of action, and its therapeutic targeting by novel agents such as the molecular glue degrader CC-90009. We delve into detailed experimental protocols, present quantitative data from preclinical and clinical studies, and visualize the core signaling pathways and experimental workflows.
Introduction: The GSPT1 Pathway and its Role in Translation Termination
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a critical role in the termination of protein synthesis. It forms a complex with the eukaryotic release factor 1 (eRF1) to recognize stop codons in messenger RNA (mRNA) at the ribosomal A-site. This recognition triggers the hydrolysis of GTP by GSPT1, leading to the release of the newly synthesized polypeptide chain from the ribosome.[1] Beyond its canonical role in translation termination, GSPT1 is also implicated in ribosome rescue and quality control mechanisms, ensuring the fidelity of protein synthesis. Dysregulation of GSPT1 has been linked to various malignancies, including AML, where cancer cells exhibit a heightened dependency on efficient protein synthesis to sustain their rapid proliferation.
The GSPT1 Pathway in Acute Myeloid Leukemia
In AML, the GSPT1 pathway is a critical dependency for leukemic cell survival and proliferation. The high translational demand of cancer cells makes them particularly vulnerable to disruptions in the protein synthesis machinery.
Mechanism of Action of GSPT1 Degraders
A novel class of therapeutic agents, known as molecular glue degraders, has been developed to specifically target GSPT1 for degradation. One of the most studied GSPT1 degraders is CC-90009. These molecules function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN).[2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[4] The degradation of GSPT1 has profound consequences for AML cells.
The primary consequence of GSPT1 degradation is the impairment of translation termination. This leads to ribosome stalling at stop codons and the production of aberrant proteins with C-terminal extensions. The accumulation of these malformed proteins, along with stalled ribosomes, triggers a cellular stress pathway known as the Integrated Stress Response (ISR).[5][6][7]
Downstream Signaling: The Integrated Stress Response and Apoptosis
The activation of the ISR is a key event following GSPT1 degradation. This pathway is initiated by the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4) mRNA.[5] ATF4 is a transcription factor that upregulates the expression of genes involved in stress adaptation and, in cases of severe or prolonged stress, apoptosis.[5] The induction of apoptosis is a critical downstream effect of GSPT1 degradation in AML cells and is mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like MCL1 and c-Myc.[8][9] This process is independent of the tumor suppressor p53, suggesting that GSPT1 degraders may be effective in AML with TP53 mutations, which are typically associated with poor prognosis.[5][6]
GSPT1 as a Therapeutic Target in AML
The dependency of AML cells on GSPT1 makes it an attractive therapeutic target. The selective degradation of GSPT1 offers a promising strategy to induce cancer cell death while potentially sparing normal hematopoietic cells.[10]
Preclinical Evidence
Preclinical studies have demonstrated the potent anti-leukemic activity of GSPT1 degraders. The first-in-class GSPT1 degrader, CC-90009, has shown significant efficacy in various AML cell lines and patient-derived xenograft (PDX) models.[7][11]
| Cell Line | IC50 (nM) | Reference |
| MOLM-13 | 3 - 75 | [12][13] |
| MV4-11 | 3 - 75 | [12][13] |
| Kasumi-1 | 3 - 75 | [12][13] |
| HL-60 | 3 - 75 | [12][13] |
| OCI-AML3 | 3 - 75 | [12][13] |
| U937 | 3 - 75 | [12][13] |
| KG-1 | 3 - 75 | [12][13] |
| NOMO-1 | 3 - 75 | [12][13] |
| THP-1 | 3 - 75 | [12][13] |
| HEL | 3 - 75 | [12][13] |
| SET-2 | > 75 (Resistant) | [12] |
Table 1: Summary of the 50% inhibitory concentration (IC50) values of CC-90009 in a panel of 11 human AML cell lines after 72 hours of treatment.[12][13]
| Metric | Value | Reference |
| Average EC50 in patient samples | 21 nM | [12][13] |
| Apoptosis induction in 5 AML cell lines | 16 to 48 hours | [12][13] |
Table 2: Summary of the efficacy of CC-90009 in primary AML patient samples.[12][13]
Clinical Development
The promising preclinical data led to the clinical investigation of CC-90009 in patients with relapsed or refractory AML. The Phase 1 clinical trial (NCT02848001) was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of CC-90009.[14][15][16][17]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Acute promyelocytic leukemia (APL) |
| Relapsed or refractory AML | Active central nervous system (CNS) leukemia |
| ECOG performance status 0-2 | Prior allogeneic stem cell transplant within 60 days |
| Adequate organ function | Uncontrolled systemic fungal, bacterial, or viral infection |
Table 3: A selection of key inclusion and exclusion criteria for the Phase 1 clinical trial of CC-90009 (NCT02848001) in patients with relapsed or refractory AML.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GSPT1 pathway and the effects of GSPT1 degraders in AML.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a GSPT1 degrader in AML cell lines.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the GSPT1 degrader (e.g., CC-90009) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control. Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells following treatment with a GSPT1 degrader.
Method: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of the GSPT1 degrader for a specified time (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: a. For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA, then combine with the supernatant to collect any floating apoptotic cells. Centrifuge as above.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: a. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of fluorescently labeled Annexin V (e.g., FITC, APC) and 1 µL of PI solution (100 µg/mL). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Use appropriate single-color controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blotting for GSPT1 Degradation
Objective: To determine the level of GSPT1 protein degradation following treatment with a GSPT1 degrader.
Protocol:
-
Cell Treatment and Lysis: a. Treat AML cells with the GSPT1 degrader at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin). c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
Quantitative Mass Spectrometry for Proteomics
Objective: To perform an unbiased analysis of the proteome-wide effects of GSPT1 degradation.
Method: Tandem Mass Tag (TMT) Mass Spectrometry
Protocol:
-
Sample Preparation: a. Treat AML cells with the GSPT1 degrader or vehicle control. b. Lyse the cells and quantify the protein concentration as described for Western blotting.
-
Digestion: a. Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT). b. Alkylate the cysteine residues with iodoacetamide (B48618) (IAA). c. Digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the raw data against a human protein database using a search engine (e.g., Mascot, Sequest) to identify peptides and proteins. b. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels. c. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon GSPT1 degradation.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The GSPT1 pathway represents a significant vulnerability in acute myeloid leukemia. The development of molecular glue degraders that selectively target GSPT1 for proteasomal degradation has opened up a new and promising therapeutic avenue for this challenging disease. The induction of the integrated stress response and subsequent p53-independent apoptosis provides a powerful mechanism to eliminate AML cells, including those with poor-prognosis mutations.
Future research will likely focus on several key areas. Firstly, a deeper understanding of the full spectrum of downstream effectors of GSPT1 degradation will be crucial for identifying potential resistance mechanisms and combination therapy strategies. Secondly, the development of next-generation GSPT1 degraders with improved selectivity and pharmacokinetic properties will be important for enhancing therapeutic efficacy and minimizing off-target effects. Finally, the identification of predictive biomarkers to select patients who are most likely to respond to GSPT1-targeted therapies will be essential for the successful clinical implementation of this novel treatment approach. The continued exploration of the GSPT1 pathway holds great promise for improving the outcomes of patients with acute myeloid leukemia.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 14. A Dose-finding Study of CC-90009 in Subjects With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-risk Myelodysplastic Syndromes [clin.larvol.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A PHASE 1, OPEN-LABEL, DOSE-FINDING STUDY OF CC-90009, A NOVEL CEREBLON E3 LIGASE MODULATING DRUG, IN SUBJECTS WITH RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA OR RELAPSED OR REFRACTORY HIGHER-RISK MYELODYSPLASTIC SYNDROMES | Dana-Farber Cancer Institute [dana-farber.org]
GSPT1 Degrader-5 as a Molecular Glue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein translation termination, has emerged as a compelling therapeutic strategy in oncology. GSPT1 degraders, functioning as molecular glues, represent a novel class of therapeutics that hijack the ubiquitin-proteasome system to eliminate this previously "undruggable" target. This technical guide provides an in-depth overview of GSPT1 degrader-5, a representative molecular glue, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. Included are detailed protocols for key biochemical and cellular assays, alongside visualizations of the core signaling pathways and experimental workflows, to equip researchers with the foundational knowledge to explore and advance this promising area of drug discovery.
Introduction: The Rise of Molecular Glues for Targeted Protein Degradation
Targeted protein degradation (TPD) has revolutionized therapeutic development by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting their function.[1] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2][3][4] This approach has proven effective for targeting proteins that lack traditional active sites for small molecule inhibition.
GSPT1, a key component of the translation termination complex, has been identified as a promising target in various cancers, particularly those driven by oncogenes like MYC that are highly dependent on protein synthesis.[5] GSPT1 degraders, such as this compound, recruit GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN), marking it for destruction by the proteasome.[5] This guide focuses on the technical aspects of this compound as a molecular glue, providing a comprehensive resource for its study and application in research and development.
Quantitative Data Presentation
The efficacy of this compound and other notable GSPT1 molecular glue degraders is summarized below. The data includes half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for anti-proliferative activity in various cancer cell lines.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) | Reference |
| This compound | GSPT1 | 144 | - | - | - | [6] |
| CC-90009 | GSPT1 | - | >90% (at 100 nM) | AML cell lines | 3 - 75 | [7] |
| MRT-2359 | GSPT1 | - | ~60% (in vivo) | MYC-driven cancer cell lines | >30 and <300 | [3] |
| GSPT1 degrader-17 | GSPT1 | 35 | 81.65 | U937 | 19 | [8] |
| MG-277 | GSPT1 | 1.3 | - | RS4;11 | 3.5 | [6] |
| TD-522 | GSPT1 | 0.269 | >95% (at 10 nM) | KG-1 | 0.5 | [9] |
Mechanism of Action: this compound as a Molecular Glue
This compound functions by inducing proximity between GSPT1 and the CRL4-CRBN E3 ubiquitin ligase. This induced interaction leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of cellular GSPT1 levels has profound downstream effects, primarily through the disruption of protein synthesis.
Signaling Pathway of GSPT1 Degradation
The degradation of GSPT1 initiates a cascade of cellular events, beginning with the formation of a ternary complex and culminating in the inhibition of translation termination and activation of the integrated stress response (ISR).
Caption: GSPT1 degradation pathway induced by a molecular glue.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize this compound.
In Vitro GSPT1 Ubiquitination Assay
This assay biochemically confirms the ubiquitination of GSPT1 induced by the molecular glue.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant GSPT1 protein
-
Biotin-labeled Ubiquitin (Biotin-Ub)
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE reagents and Western blot apparatus
-
Streptavidin-HRP conjugate
-
Anti-GSPT1 antibody
Protocol:
-
Prepare a reaction mixture containing E1 enzyme (100 nM), E2 enzyme (200 nM), CRL4-CRBN complex (1 µM), GSPT1 protein (500 nM), and Biotin-Ub (5 µM) in ubiquitination buffer.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with Streptavidin-HRP to detect polyubiquitinated GSPT1 as a high-molecular-weight smear.
-
Optionally, the membrane can be stripped and re-probed with an anti-GSPT1 antibody to confirm the presence of the substrate.
Ternary Complex Formation Assays
These assays quantify the formation of the GSPT1-degrader-CRBN ternary complex.
Materials:
-
His-tagged GSPT1 (His-GSPT1)
-
GST-tagged CRBN/DDB1 complex (GST-CRBN)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
TR-FRET assay buffer
-
This compound
-
Low-volume 384-well assay plates
Protocol:
-
Prepare serial dilutions of this compound in TR-FRET assay buffer.
-
In a 384-well plate, add the diluted degrader.
-
Add a solution of His-GSPT1 and GST-CRBN to achieve final concentrations of approximately 10 nM and 20 nM, respectively.
-
Add the antibody-conjugate solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled reader, exciting at 340 nm and measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the degrader concentration to determine the EC50 for complex formation.
Materials:
-
Biotinylated GSPT1
-
FLAG-tagged CRBN/DDB1 complex
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
AlphaLISA assay buffer
-
This compound
-
384-well ProxiPlates
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the degrader, Biotin-GSPT1, and FLAG-CRBN.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-Donor beads and anti-FLAG Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-enabled plate reader.
-
Plot the AlphaLISA signal against the degrader concentration to determine the EC50 for complex formation.
Cellular GSPT1 Degradation Assay (Western Blot)
This assay measures the reduction of endogenous GSPT1 protein levels in cells.
Materials:
-
Cancer cell line of interest (e.g., a MYC-driven line)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 4, 8, or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-GSPT1 and loading control antibodies.
-
Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control and calculate the DC50.
Cell Viability Assay (MTT/MTS)
This assay determines the anti-proliferative effect of GSPT1 degradation.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add MTT/MTS reagent and incubate for 1-4 hours.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50.
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in the design and execution of studies characterizing GSPT1 degraders.
Caption: Experimental workflow for GSPT1 degrader characterization.
Synthesis of this compound
The synthesis of this compound, like many molecular glues, is based on a thalidomide-like scaffold that binds to CRBN, coupled with moieties that promote the recruitment of GSPT1. While the exact, proprietary synthesis route for this compound may not be publicly disclosed, a general synthetic scheme for related compounds can be inferred from the patent literature.[10] The synthesis typically involves the construction of a substituted isoindolinone or quinoline (B57606) core, followed by the introduction of functional groups that facilitate the interaction with GSPT1.
For example, the synthesis of a related GSPT1 degrader, (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-6-yl)methyl (3-chloro-4-methylphenyl)carbamate, involves the initial synthesis of a 3-(6-(hydroxymethyl)-2-methylquinolin-3-yl)piperidine-2,6-dione intermediate.[10] This intermediate is then further functionalized to yield the final molecular glue. Researchers aiming to synthesize GSPT1 degraders can refer to such patent literature for detailed reaction schemes and methodologies.
Conclusion
This compound exemplifies the potential of molecular glues to target and eliminate challenging oncoproteins. This technical guide has provided a comprehensive overview of its mechanism, quantitative data, and the detailed experimental protocols necessary for its characterization. The provided workflows and signaling pathway diagrams offer a clear framework for understanding and investigating this class of compounds. As research in targeted protein degradation continues to advance, the principles and methodologies outlined here will serve as a valuable resource for the development of novel and effective cancer therapeutics.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2024165577A1 - Gspt1 degrader compounds - Google Patents [patents.google.com]
The Core Cellular Consequences of GSPT1 Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a pivotal protein in the regulation of cell growth, division, and protein synthesis.[1][2] It is a crucial component of the translation termination complex, where it works in concert with eRF1 to ensure the accurate termination of protein synthesis at stop codons. The dysregulation of GSPT1 has been implicated in the pathology of various diseases, most notably cancer, where its overexpression often promotes malignant phenotypes.[3] The advent of targeted protein degradation technologies, particularly molecular glues and proteolysis-targeting chimeras (PROTACs), has positioned GSPT1 as a prime therapeutic target.[4] These novel therapeutic modalities commandeer the cell's endogenous ubiquitin-proteasome system, specifically the CRL4CRBN E3 ubiquitin ligase complex, to selectively tag GSPT1 for destruction. This guide provides a comprehensive technical overview of the downstream effects of GSPT1 degradation, detailing the molecular sequelae, quantitative changes in the proteome and transcriptome, and the key experimental methodologies used to elucidate these processes.
Core Downstream Effects of GSPT1 Degradation
The targeted degradation of GSPT1 initiates a cascade of cellular events, primarily revolving around three interconnected consequences: impaired translation termination, activation of the Integrated Stress Response (ISR), and subsequent cell cycle arrest and apoptosis.[5]
Impaired Translation Termination
The most immediate and direct consequence of GSPT1 depletion is the failure of proper translation termination. This leads to ribosomal read-through of stop codons, resulting in the synthesis of aberrant proteins with C-terminal extensions. This disruption of proteome integrity is a significant source of cellular stress.
Activation of the Integrated Stress Response (ISR)
The accumulation of aberrant proteins and stalled ribosomes resulting from faulty translation termination triggers the Integrated Stress Response (ISR).[5] The ISR is a critical signaling network that eukaryotic cells activate in response to a variety of stressors. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation is primarily mediated by the GCN2 kinase, which is activated by the accumulation of uncharged tRNAs due to ribosome stalling.[6] Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific stress-responsive mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, upregulates the expression of a suite of genes involved in stress mitigation and, under conditions of prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (DDIT3).[3]
Cell Cycle Arrest and Apoptosis
The cellular stress induced by GSPT1 degradation ultimately culminates in cell cycle arrest and apoptosis. Depletion of GSPT1 has been shown to cause a G1 phase cell cycle arrest.[1] One proposed mechanism involves the GSK-3β/Cyclin D1 pathway. GSPT1 degradation can lead to the stabilization of GSK-3β, a kinase that phosphorylates Cyclin D1, targeting it for degradation. The resulting downregulation of Cyclin D1, a key regulator of the G1-S transition, halts cell cycle progression.[7][8] The sustained activation of the ISR and the upregulation of pro-apoptotic factors like CHOP ultimately trigger programmed cell death, which has been observed to be TP53-independent in the context of GSPT1 degradation.[5][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from proteomic and transcriptomic studies investigating the downstream effects of GSPT1 degradation by various molecular glue degraders.
Table 1: Quantitative Proteomic Changes Following GSPT1 Degradation
| Protein | Cell Line | GSPT1 Degrader | Treatment Conditions | Fold Change (vs. Control) | Reference |
| GSPT1 | MV4-11 | SJ6986 (100 nM) | 4 hours | ~0.1 | [11] |
| GSPT1 | MV4-11 | SJ6986 (100 nM) | 24 hours | <0.1 | [11] |
| GSPT1 | MOLM13 | CC-885 | Not Specified | Significantly Reduced | [5] |
| GSPT2 | MV4-11 | Compound 6 (1 µM) | 4 hours | ~0.25 | [12] |
| ATF3 | MOLM13 | CC-885 | Not Specified | Significantly Upregulated | [5] |
| ATF4 | SCLC/NEC cell lines | CYRS381 | 8 hours | Upregulated (dose-dependent) | [3] |
| p-eIF2α | SCLC/NEC cell lines | CYRS381 | 8 hours | Upregulated (dose-dependent) | [3] |
| Cleaved Caspase-3 | SCLC/NEC cell lines | CYRS381 | >8 hours | Upregulated (dose-dependent) | [3] |
| Cleaved PARP | SCLC/NEC cell lines | CYRS381 | >8 hours | Upregulated (dose-dependent) | [3] |
| Cyclin D1 | - | - | - | Downregulated | |
| CK1α | - | CC-885 | Not Specified | Degraded | [13] |
| IKZF1/3 | - | CC-885 | Not Specified | Degraded | [13] |
| FIZ1 | - | CC-90009 | Not Specified | Degraded | [13] |
Table 2: Transcriptomic Changes Following GSPT1 Degradation (RNA-Seq)
| Gene | Cell Line | GSPT1 Degrader | Treatment Conditions | Fold Change (vs. Control) | Reference |
| ATF3 | MOLM13 | CC-885 | Not Specified | Significantly Upregulated | [5] |
| ATF4 | MOLM13 | CC-885 | Not Specified | Significantly Upregulated | [5] |
| CHOP (DDIT3) | SCLC/NEC cell lines | CYRS381 | 8 hours | Upregulated (dose-dependent) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: GSPT1 degradation signaling cascade.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-seq: impact of RNA degradation on transcript quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of GTSE1 by cyclin D1-CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dc.uthsc.edu [dc.uthsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to GSPT1 Overexpression in Solid Tumors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein critical to fundamental cellular processes.[1] As a GTP-binding protein, it plays a canonical role in the termination of protein synthesis by forming a complex with eRF1 to recognize stop codons and facilitate the release of newly synthesized polypeptide chains.[2][3][4] Beyond this, GSPT1 is involved in regulating the G1/S phase transition of the cell cycle, nonsense-mediated mRNA decay (NMD), and cellular stress responses, including apoptosis.[3][5][6]
While essential for normal cell function, GSPT1 has emerged as a significant proto-oncogene, with its overexpression being a common feature across a spectrum of solid tumors.[7] Elevated levels of GSPT1 are linked with increased cell proliferation, invasion, and resistance to apoptosis, correlating with tumor progression and poor patient prognosis.[8][9][10] This dysregulation makes GSPT1 an attractive therapeutic target, particularly with the advent of novel therapeutic modalities like molecular glue degraders that can selectively induce its degradation.[1][11] This guide provides a comprehensive technical overview of GSPT1's role in solid tumors, focusing on quantitative expression data, underlying molecular mechanisms, key experimental methodologies for its study, and its potential as a therapeutic target.
GSPT1 Expression in Solid Tumors: A Quantitative Overview
GSPT1 is frequently overexpressed at both the mRNA and protein levels across various solid malignancies. This overexpression is often correlated with more aggressive tumor characteristics and poorer clinical outcomes. The following table summarizes quantitative findings on GSPT1 expression from multiple studies.
| Tumor Type | Expression Change | Key Quantitative Findings & Correlations | Citations |
| Colon Cancer | Upregulated | GSPT1 mRNA expression is significantly higher in tumor tissues compared to adjacent normal tissues (P<0.001). High GSPT1 expression correlates with larger tumor size. | [8][9][12] |
| Liver Cancer (HCC) | Upregulated | TCGA data indicates significant GSPT1 upregulation in liver cancer tissues. High expression is associated with poor patient prognosis. | [10] |
| Gastric Cancer | Upregulated | GSPT1 is highly expressed in gastric cancer tissues. Increased mRNA levels were observed in 70% of intestinal-type gastric tumors. High expression is significantly associated with worse Overall Survival (OS) and First Progression (FP). | [8][13][14] |
| Breast Cancer | Upregulated | GSPT1 is identified as an oncogene with elevated expression in breast cancer. | [13][14] |
| Lung Cancer (NSCLC) | Upregulated | GSPT1 overexpression promotes proliferation, invasion, and migration of NSCLC cells. | [8] |
| Glioblastoma | Expressed | GSPT1 is expressed in glioblastoma patient samples and is essential for tumor growth. | [15] |
| General Cancers | Upregulated | Immunohistochemical analysis across 20 different cancers shows moderate to strong cytoplasmic positivity in colorectal, breast, prostate, and lung cancer tissues. | [16] |
Molecular Mechanisms & Signaling Pathways
GSPT1's oncogenic functions are mediated through its involvement in several critical signaling pathways that control cell growth, survival, and protein homeostasis.
Role in Cell Cycle Progression
GSPT1 is a key regulator of the G1 to S phase transition.[3][17] In cancer cells, its overexpression can accelerate this transition, leading to uncontrolled proliferation. One of the key mechanisms involves the GSK-3β/CyclinD1 pathway.[18] GSPT1, in conjunction with E3 ligases like TRIM4, can promote the ubiquitination and subsequent degradation of GSK-3β, a tumor suppressor.[5][18] This degradation relieves the inhibition on Cyclin D1, a crucial protein for G1/S progression, leading to increased cell cycle advancement.[18] Silencing GSPT1 has been shown to increase levels of GSK-3β and cell cycle inhibitors like p21 and p27, while decreasing levels of Cyclin D1, CDK4/6, and CDK2, ultimately causing cell cycle arrest.[18]
Regulation of Protein Synthesis & Apoptosis
In cancer, rapid proliferation demands high rates of protein synthesis. Overexpressed GSPT1 facilitates the termination step of translation, which can lead to the upregulation of oncoproteins like MYC, a state described as "translational addiction".[5] This makes cancer cells particularly vulnerable to GSPT1 inhibition.
Furthermore, GSPT1 plays a dual role in apoptosis. Under cellular stress, it can affect apoptosis regulators.[5] One mechanism involves its interaction with Apoptosis signal-regulating kinase 1 (ASK1). GSPT1 can enhance ASK1's kinase activity by preventing the binding of the inhibitor protein 14-3-3 to ASK1, thereby promoting the apoptotic signal cascade.[6] Conversely, in some contexts, overexpression of GSPT1 has been shown to inhibit apoptosis, contributing to tumor cell survival.[8] Degradation of GSPT1 via therapeutic agents induces TP53-independent apoptosis, highlighting a key vulnerability.[19]
Experimental Methodologies for GSPT1 Analysis
Investigating the expression and function of GSPT1 requires a range of molecular and cellular biology techniques. Below are detailed protocols for the most common assays.
Experimental Workflow Diagram
The typical workflow for analyzing GSPT1 expression and its functional consequences in solid tumors involves sample processing followed by molecular and cellular assays.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is adapted from methodologies used in colon cancer studies to quantify GSPT1 mRNA levels.[8]
-
RNA Isolation: Extract total RNA from tumor tissue or cell pellets using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., PrimeScript RT reagent kit).
-
qPCR Reaction: Perform RT-PCR using a qPCR system. A typical reaction mixture includes cDNA template, forward and reverse primers for GSPT1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Cycling Conditions: A representative thermal cycling protocol is: initial denaturation at 95°C for 15 seconds, followed by 35-40 cycles of 60°C for 60 seconds and 72°C for 40 seconds.[8]
-
Data Analysis: Calculate the relative expression of GSPT1 mRNA using the 2−ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting
This protocol is used to detect and quantify GSPT1 protein levels and can be adapted to assess degradation induced by therapeutic agents.[20][21]
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an 8-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 (e.g., rabbit polyclonal, diluted 1:500-1:3,000) overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of GSPT1 protein within the tumor microenvironment.[22]
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA-based buffer, pH 8.0) for 15-20 minutes.[22]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the GSPT1 primary antibody at an optimized dilution (e.g., 1:100-1:1,000) overnight at 4°C.[22]
-
Detection: Use a polymer-based detection system. Incubate with a secondary antibody followed by an enzyme-conjugated polymer (e.g., HRP).
-
Visualization: Develop the signal with a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and percentage of positive cells under a microscope.
GSPT1 as a Therapeutic Target
The consistent overexpression of GSPT1 in tumors and its critical role in sustaining a high rate of protein synthesis make it a compelling therapeutic target.[1][19] The primary strategy being explored is the targeted degradation of GSPT1 using "molecular glue" degraders.
Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase, typically Cereblon (CRBN), and a target protein that is not its natural substrate.[11] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[23] Compounds like CC-885 and CC-90009 have been shown to be potent degraders of GSPT1, exhibiting significant anti-tumor activity in preclinical models of both hematological malignancies and solid tumors.[15][19] Several GSPT1-targeted molecular glues have advanced into clinical trials.[19][24]
Conclusion and Future Directions
GSPT1 is unequivocally a protein of significant interest in oncology. Its overexpression is a common event in a multitude of solid tumors, where it drives key malignant phenotypes including proliferation and survival. The elucidation of its roles in cell cycle control and protein translation has provided a strong rationale for its pursuit as a therapeutic target. The development of molecular glue degraders capable of hijacking the cell's own machinery to eliminate GSPT1 represents a promising and innovative therapeutic strategy.[11][24]
Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to respond to GSPT1-targeted therapies. Understanding the mechanisms of potential resistance to GSPT1 degraders will also be crucial for the long-term success of this approach.[3] Finally, exploring combination therapies, where GSPT1 degraders are paired with other targeted agents or conventional chemotherapies, may unlock synergistic anti-tumor effects and provide more durable clinical responses.
References
- 1. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential expression of GSPT1 GGCn alleles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells - Ma - Translational Cancer Research [tcr.amegroups.org]
- 15. Potential of GSPT1 as a novel target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of GSPT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 18. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GSPT1 Polyclonal Antibody (PA5-28256) [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
Therapeutic Potential of Targeting GSPT1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), has emerged as a compelling therapeutic target in oncology.[1][2] As a crucial component of the translation termination complex, GSPT1 plays a vital role in protein synthesis.[3][4] Its overexpression and dysregulation have been implicated in various cancers, including acute myeloid leukemia (AML), MYC-driven solid tumors, and colon cancer.[5][6][7] This technical guide provides a comprehensive overview of the therapeutic potential of targeting GSPT1, with a focus on its mechanism of action, preclinical and clinical data for leading compounds, detailed experimental protocols, and key signaling pathways. The primary therapeutic strategy involves the targeted degradation of GSPT1 through the use of "molecular glue" degraders, which co-opt the cellular ubiquitin-proteasome system.[2][8] This approach has demonstrated potent anti-tumor activity and has led to the advancement of several compounds into clinical trials.[9][10]
Introduction to GSPT1 and its Role in Cancer
GSPT1 is a GTPase that, in conjunction with eukaryotic release factor 1 (eRF1), facilitates the termination of protein synthesis at stop codons.[3][4] Beyond its canonical role in translation, GSPT1 is involved in cell cycle progression from the G1 to the S phase.[11][12] Cancer cells, particularly those with high rates of proliferation and protein synthesis, such as MYC-driven tumors, exhibit a heightened dependency on GSPT1.[13][14] Its elevated expression in various tumor types correlates with poor prognosis, making it an attractive target for therapeutic intervention.[5][15]
The therapeutic rationale for targeting GSPT1 is centered on the concept of targeted protein degradation. Small molecule degraders, often referred to as molecular glues, have been developed to specifically induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[8][11] This targeted degradation leads to a cascade of cellular events, including the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells, while showing a degree of sparing of normal cells.[12][16]
Mechanism of Action of GSPT1 Degraders
GSPT1 degraders are small molecules that function by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][8] This induced interaction leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.
The key steps in this process are:
-
Binding to CRBN: The molecular glue degrader first binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Ternary Complex Formation: The degrader-CRBN complex then recruits GSPT1, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to GSPT1.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is recognized and degraded by the proteasome.
This targeted degradation of GSPT1 results in the disruption of translation termination, leading to ribosomal stalling and the activation of cellular stress responses.[1]
Quantitative Data on GSPT1 Degraders
A number of GSPT1-targeting molecular glue degraders are in preclinical and clinical development. The following tables summarize the available quantitative data for key compounds.
| Compound | Target | Cell Line(s) | IC50 (nM) | DC50 (nM) | In Vivo Efficacy | Clinical Trial Status |
| CC-885 | GSPT1 | Multiple tumor-derived cell lines | Potent cytotoxicity | - | - | Phase I (Completed) |
| CC-90009 | GSPT1 | AML cell lines | 3 - 75[17] | - | Antileukemic activity in patients[18] | Phase I in AML[18] |
| MRT-2359 | GSPT1 | MYC-driven cancer cell lines | >30 and <300[7] | - | Tumor regression in NSCLC xenograft models[7] | Phase I/II in MYC-driven solid tumors[19] |
| ORM-5029 | GSPT1 (Antibody-Drug Conjugate) | Breast Cancer | - | - | - | Clinical Trials[9] |
| BMS-986497/ORM-6151 | GSPT1 (Antibody-Drug Conjugate) | AML | - | - | - | Clinical Trials[9] |
| Compound [I] (Wigen Biomedicine) | GSPT1 | HCC1569, N87 | 0.19, 0.29[12] | - | 93% tumor growth inhibition in NCI-N87 xenograft[12] | Preclinical[12] |
| GSPT1 degrader-17 (Compound 9q) | GSPT1 | U937, MOLT-4, MV4-11 | 19, 6, 27[20] | 35 (U937 cells)[20] | - | Preclinical[20] |
| SJ6986 | GSPT1 | MV4-11, MHH-CALL-4 | 1.5, 0.4[21] | 2.1 (MV4-11, 24h)[22] | - | Preclinical |
| Compound 6 | GSPT1 | MV4-11 | - | 9.7 (4h), 2.1 (24h)[22] | - | Preclinical |
| Compound 7 | GSPT1 | MV4-11 | - | 10 (24h)[22] | - | Preclinical |
| GSPT1 degrader-11 | GSPT1 | MDA-MB-231 | 2070[15] | 67.7[15] | - | Preclinical |
| 34f (TD-522) | GSPT1 | KG-1, TMD-8 | 0.5, 5.2[23] | 0.269 (KG-1 cells)[23] | Tumor growth suppression in TMD8 xenograft[23] | Preclinical |
Key Signaling Pathways
Targeting GSPT1 impacts several critical cellular signaling pathways.
GSPT1 Degradation Pathway
This pathway illustrates the mechanism of action of GSPT1 molecular glue degraders.
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Downstream Effects of GSPT1 Degradation: The Integrated Stress Response
The degradation of GSPT1 leads to the activation of the Integrated Stress Response (ISR), a key driver of the anti-tumor effects.[1]
Caption: Activation of the Integrated Stress Response upon GSPT1 degradation.
Rac1-GSPT1 Signaling Pathway
In certain contexts, such as astrogliosis, a novel Rac1-GSPT1 signaling axis has been identified that promotes cell proliferation.[8][10]
Caption: The Rac1-GSPT1 signaling pathway in astrocyte proliferation.
GSPT1/GSK-3β/CyclinD1 Pathway in Colon Cancer
In colon cancer, GSPT1 has been shown to promote tumorigenesis through the GSK-3β/CyclinD1 pathway.
Caption: GSPT1's role in the GSK-3β/CyclinD1 pathway in colon cancer.
Experimental Protocols
Cell-Based GSPT1 Degradation Assay (Western Blot)
This protocol is for measuring the reduction of endogenous GSPT1 protein levels in cells following treatment with a degrader.[16][24]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, NCI-H660)
-
Complete cell culture medium
-
GSPT1 degrader and vehicle control (DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader and a vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the percentage of GSPT1 degradation.
Cell Viability Assay
This assay is used to determine the effect of a GSPT1 degrader on cell proliferation and viability.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSPT1 degrader and vehicle control (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the GSPT1 degrader to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the degrader-induced proximity between GSPT1 and CRBN.[25]
Materials:
-
Recombinant tagged GSPT1 (e.g., His-tagged) and CRBN/DDB1 (e.g., GST-tagged) proteins
-
GSPT1 degrader
-
TR-FRET compatible antibodies (e.g., anti-His-Tb and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the GSPT1 degrader.
-
Reagent Addition: In a 384-well plate, add the diluted compound, followed by a mixture of the tagged GSPT1 and CRBN/DDB1 proteins, and finally the TR-FRET antibody pair.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.
Conclusion and Future Directions
Targeting GSPT1 with molecular glue degraders represents a promising and innovative therapeutic strategy for a range of cancers. The selective degradation of this key translation termination factor has demonstrated potent anti-tumor activity in preclinical models and early clinical trials. The continued development of novel GSPT1 degraders with improved potency, selectivity, and pharmacokinetic properties holds great promise for the treatment of cancers with high unmet medical needs. Future research will focus on identifying predictive biomarkers of response, exploring combination therapies, and further elucidating the downstream consequences of GSPT1 degradation to optimize the clinical application of this exciting new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for GSPT1 Degrader-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental use of GSPT1 degrader-5, a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. These protocols are intended to assist in the assessment of its efficacy, mechanism of action, and cytotoxic effects in a cell culture setting.
Introduction
GSPT1 is a translation termination factor that plays a critical role in protein synthesis.[1] The degradation of GSPT1 has been identified as a promising therapeutic strategy in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2][3] this compound functions as a "molecular glue," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[4] This targeted protein degradation triggers an integrated stress response and apoptosis in cancer cells.[5][6]
Data Summary
The following table summarizes the quantitative data for various GSPT1 degraders from published studies, providing a reference for expected potency.
| Compound Name | Cell Line | Assay Type | Time Point | IC50/DC50 (nM) | Dmax (%) | Reference |
| This compound (4) | - | GSPT1 Degradation | - | DC50: 144 | - | [4] |
| Compound 6 | MV4-11 | GSPT1 Degradation | 4h | DC50: 9.7 | ~90 | [5][6] |
| Compound 6 | MV4-11 | GSPT1 Degradation | 24h | DC50: 2.1 | >90 | [5][6] |
| Compound 7 | MV4-11 | GSPT1 Degradation | 4h | - | ~60 | [5][6] |
| Compound 7 | MV4-11 | GSPT1 Degradation | 24h | DC50: 10 | ~90 | [5][6] |
| GSPT1 degrader-4 (3) | CAL51 | Cell Proliferation | - | IC50: 39 | - | [4] |
| GSPT1 degrader-4 (3) | - | GSPT1 Degradation | - | DC50: 25.4 | - | [4] |
| GSPT1 degrader-11 | MDA-MB-231 | Cell Proliferation | - | IC50: 2070 | - | [4] |
| GSPT1 degrader-11 | - | GSPT1 Degradation | - | DC50: 67.7 | 97 | [4] |
| MG-277 | RS4;11 | Cell Proliferation | - | IC50: 3.5 | - | [4] |
| MG-277 | - | GSPT1 Degradation | - | DC50: 1.3 | - | [4] |
| GSPT1 degrader-9 | HL-60 | Cell Viability | - | IC50: 9.2 | - | [4] |
Mechanism of Action
This compound acts as a molecular glue to induce the degradation of GSPT1. The diagram below illustrates this process.
Caption: Mechanism of GSPT1 degradation induced by this compound.
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a cell culture setting.
Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines. Leukemia cell lines such as MV4-11, MHH-CALL-4, and MOLM13 have been shown to be sensitive to GSPT1 degradation.[2][5] Non-cancerous cell lines like peripheral blood mononuclear cells (PBMCs) or BJ fibroblasts can be used as controls to assess toxicity.[5]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that allows for logarithmic growth during the experiment.
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: Add the working solutions to the seeded cells and incubate for the desired duration (e.g., 4, 8, 18, 24, or 48 hours).[5][7][8]
Cytotoxicity/Antiproliferation Assay
This assay determines the concentration of this compound that inhibits cell growth or viability.
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for a predetermined period (e.g., 72 hours).[5]
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blotting for GSPT1 Degradation
This method is used to directly measure the reduction in GSPT1 protein levels.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 4 and 24 hours).[5][6]
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control to determine the DC50 (the concentration that causes 50% degradation) and Dmax (the maximum degradation).[5][6]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the induction of apoptosis following GSPT1 degradation.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
At various time points (e.g., 4, 8, and 24 hours), add the Caspase-Glo® 3/7 reagent to the wells.[5][6]
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescent signal, which is proportional to caspase-3/7 activity.
-
-
Data Analysis: Compare the luminescence of treated cells to that of untreated controls to determine the fold-change in caspase activity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound.
Caption: A typical workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.uthsc.edu [dc.uthsc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacr.org [aacr.org]
Application Notes and Protocols for Western Blot Analysis of GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the regulation of the cell cycle and the termination of protein synthesis.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][3] A promising therapeutic strategy involves the targeted degradation of GSPT1 using small molecules like molecular glues or Proteolysis Targeting Chimeras (PROTACs).[4][5] These molecules induce the degradation of GSPT1 by forming a ternary complex with an E3 ubiquitin ligase, such as Cereblon (CRBN), leading to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1][4]
Western blotting is a fundamental technique to confirm and quantify the degradation of GSPT1 protein levels following treatment with a degrader compound.[1][2] These application notes provide a detailed protocol for performing a Western blot to assess GSPT1 degradation in response to treatment with GSPT1 degraders.
Signaling Pathway of GSPT1 Degradation
GSPT1 degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[4][6] The degrader molecule acts as a molecular glue, bringing GSPT1 into proximity with an E3 ubiquitin ligase complex, most commonly CRL4^CRBN^.[3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome.[6][7] The depletion of GSPT1 disrupts translation termination, leading to cellular stress and, in cancer cells, can trigger apoptosis.[2][3]
Mechanism of GSPT1 degradation by a molecular glue degrader.
Experimental Workflow
The general workflow for assessing GSPT1 degradation involves treating cells with the GSPT1 degrader, preparing cell lysates, quantifying protein concentration, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting GSPT1 protein levels using a specific antibody.
Experimental workflow for Western blot analysis of GSPT1 degradation.
Quantitative Data Summary
The following table summarizes quantitative data on the degradation of GSPT1 in different cell lines treated with specific GSPT1 degraders. DC50 represents the concentration required to achieve 50% of the maximal degradation.
| Cell Line | Compound | Time Point | DC50 (nM) | % GSPT1 Degradation (at 100 nM) | Reference |
| MV4-11 | SJ6986 | 4 hours | 9.7 | ~90% | [8][9][10] |
| MV4-11 | SJ6986 | 24 hours | 2.1 | >90% | [8][10] |
| MOLM13 | CC-885 | 2 hours | - | Significant | [8] |
| MOLM13 | CC-885 | 4 hours | - | Near Complete | [8] |
| MOLM13 | CC-885 | 8 hours | - | Complete | [8] |
| MHH-CALL-4 | Compound 6 | 4 hours | - | Dose-dependent | [9][10] |
| MHH-CALL-4 | Compound 6 | 24 hours | - | Dose-dependent | [9][10] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MV4-11, MOLM13)[8][11]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640)[11]
-
Fetal Bovine Serum (FBS) [11]
-
Penicillin-Streptomycin Solution [11]
-
GSPT1 Degrader: Prepare stock solutions in DMSO[11]
-
DMSO: Vehicle control[11]
-
Phosphate-Buffered Saline (PBS) [11]
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[8][11][12]
-
BCA Protein Assay Kit [8]
-
4x Laemmli Sample Buffer [2]
-
Precast Polyacrylamide Gels (e.g., 10% SDS-PAGE gel)[2]
-
Transfer Buffer
-
Primary Antibodies:
-
HRP-conjugated Secondary Antibodies [11]
-
Enhanced Chemiluminescence (ECL) Substrate [8]
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, a typical density is approximately 0.5 x 10^6 cells/mL. Incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the GSPT1 degrader from a concentrated stock solution in the cell culture medium. Treat the cells for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO) for comparison.[8]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[8]
-
For adherent cells, aspirate the PBS and add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in ice-cold RIPA buffer.[11]
-
-
Lysate Incubation and Clarification: Incubate the lysates on ice for 30 minutes, with occasional vortexing.[8][16] Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Protein Quantification: Collect the supernatant containing the protein extract. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[8]
Protocol 2: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.[2] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel.[2] Run the gel until adequate separation of proteins is achieved.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 (e.g., at a 1:1000 dilution) and a loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2][8]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane again three times with TBST for 5-10 minutes each.[8]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a Western blot imaging system.[8]
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the GSPT1 band intensity to the loading control (e.g., β-actin or GAPDH). Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control for each time point and concentration.[8]
Troubleshooting
-
No GSPT1 Degradation:
-
Confirm the activity of the GSPT1 degrader compound.
-
Ensure the cell line expresses CRBN.
-
Verify the specificity and performance of the GSPT1 antibody.
-
Optimize the treatment time and concentration of the degrader.[11]
-
-
High Background in Western Blots:
-
Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.[11]
-
-
Weak or No Signal:
-
Ensure sufficient protein loading.
-
Check the activity of the primary and secondary antibodies.
-
Verify the ECL substrate is not expired and is properly mixed.
-
Confirm efficient protein transfer from the gel to the membrane.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 14. eRF3a/GSPT1 antibody (68217-1-Ig) | Proteintech [ptglab.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Notes: GSPT1 Degrader-5 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of mRNA translation and the regulation of the cell cycle.[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1] Targeted protein degradation, utilizing molecules such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, presents a novel therapeutic approach to eliminate disease-causing proteins like GSPT1.[1]
GSPT1 degraders function by inducing the formation of a ternary complex between GSPT1, the E3 ubiquitin ligase Cereblon (CRBN), and the degrader molecule itself.[1] This proximity triggers the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1] The subsequent depletion of cellular GSPT1 leads to impaired translation termination and activation of the Integrated Stress Response (ISR) pathway, ultimately resulting in p53-independent cancer cell death.[2][3][4][5][6] This application note provides a detailed protocol for assessing the cytotoxic effects of a representative GSPT1 degrader, herein referred to as GSPT1 Degrader-5, using a luminescent cell viability assay.
Mechanism of Action: GSPT1 Degradation Signaling Pathway
GSPT1 degraders operate by hijacking the ubiquitin-proteasome system. The degrader facilitates the interaction between GSPT1 and the E3 ligase CRBN. This induced proximity leads to the ubiquitination of GSPT1, targeting it for proteasomal degradation. The depletion of GSPT1 disrupts protein synthesis, activates the Integrated Stress Response (ISR), and ultimately leads to apoptosis in cancer cells.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of GSPT1 Degraders in Mouse Models
Note: As of the current date, literature searches did not yield specific information on a compound designated "GSPT1 degrader-5." Therefore, these application notes and protocols are based on two well-characterized, representative GSPT1-directed molecular glue degraders with substantial preclinical in vivo data: CC-90009 and MRT-2359 . These notes are intended for researchers, scientists, and drug development professionals.
Introduction to GSPT1 Degraders
G1 to S phase transition 1 (GSPT1) is a translation termination factor essential for cell survival.[1][2] Its degradation is a promising therapeutic strategy, particularly in oncology. GSPT1 degraders are molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This leads to impaired translation termination, activation of the integrated stress response (ISR), and ultimately, TP53-independent apoptosis in cancer cells.[2] Preclinical studies have demonstrated significant anti-tumor activity of GSPT1 degraders in various cancer models, especially in hematological malignancies and MYC-driven solid tumors.[4]
Quantitative Data Presentation: In Vivo Efficacy in Mouse Models
The following tables summarize the in vivo efficacy data for CC-90009 and MRT-2359 in various mouse models.
Table 1: In Vivo Efficacy of CC-90009 in Acute Myeloid Leukemia (AML) Mouse Models
| Mouse Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | AML (IDH2 R140Q mutant) | Not specified | Combination with enasidenib (B560146) significantly prolonged animal survival compared to either agent alone (P < 0.0001). | [5] |
| Patient-Derived Xenograft (PDX) | AML (FLT3-ITD) | Not specified | Combination with quizartinib (B1680412) significantly prolonged survival compared to either agent alone (P < 0.001). | [5] |
| Patient-Derived Xenograft (PDX) | AML (35 primary samples) | Not specified | Reduced leukemia engraftment and targeted leukemia stem cells. | [3] |
| Xenograft | AML | 5 mg/kg, BID, for 5 consecutive days | Potent antitumor activity observed. | [6][7] |
| Xenograft | AML | 2.5 mg/kg, BID, for 10 consecutive days | Potent antitumor activity observed. | [7] |
Table 2: In Vivo Efficacy of MRT-2359 in Solid Tumor Mouse Models
| Mouse Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) with high N-/L-MYC expression | Oral, daily or intermittent | Preferential anti-tumor activity, including numerous tumor regressions. | [8][9] |
| Patient-Derived Xenograft (PDX) | Neuroendocrine Lung Cancer | Oral, daily or intermittent | Significant anti-tumor activity observed. | [9] |
| Xenograft and PDX | NSCLC with high L-/N-MYC | Oral | Demonstrated anti-tumor activity. | |
| >80 Lung PDX models | NSCLC, SCLC | Oral, daily or intermittent | Confirmed preferential anti-tumor activity in N- and L-MYC high models. | [8] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with GSPT1 degraders.
Protocol 1: Evaluation of CC-90009 Efficacy in an AML Patient-Derived Xenograft (PDX) Model
Objective: To assess the anti-leukemic activity of CC-90009 in a mouse model engrafted with primary human AML cells.
Materials:
-
Primary AML patient samples
-
NOD.SCID mice (or other suitable immunodeficient strain)[10]
-
CC-90009
-
Vehicle solution (e.g., as specified by the supplier)
-
Matrigel (optional, for subcutaneous models)
-
Flow cytometry antibodies (e.g., anti-human CD45)
Methodology:
-
Animal Model Establishment:
-
Expand primary AML cells from patient bone marrow or peripheral blood.
-
Perform intrafemoral or intravenous transplantation of AML cells into sublethally irradiated NOD.SCID mice.[10]
-
Monitor engraftment by checking for the presence of human CD45+ cells in the peripheral blood via flow cytometry.
-
Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate CC-90009 in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral). A common formulation vehicle for similar compounds is 5% NMP, 5% Solutol HS-15, and 90% normal saline.
-
Administer CC-90009 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, twice daily (BID)).[7]
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Efficacy Assessment:
-
Monitor animal health, body weight, and any signs of toxicity daily.
-
At specified time points, collect peripheral blood to assess the percentage of human CD45+ leukemic cells.
-
At the end of the study, euthanize mice and harvest bone marrow and spleen to determine leukemic burden by flow cytometry and/or immunohistochemistry.
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
-
Pharmacodynamic (PD) Analysis:
-
To confirm target engagement, harvest tumors or bone marrow at specific time points after the last dose.
-
Prepare cell lysates and perform Western blotting to measure GSPT1 protein levels. A significant reduction in GSPT1 is expected in the CC-90009-treated group.
-
Protocol 2: Evaluation of MRT-2359 Efficacy in a MYC-Driven Lung Cancer PDX Model
Objective: To determine the anti-tumor efficacy of orally administered MRT-2359 in a lung cancer PDX model with high N-MYC or L-MYC expression.
Materials:
-
Patient-derived lung cancer tissue (NSCLC or SCLC) with confirmed high N-MYC or L-MYC expression.
-
Immunodeficient mice (e.g., NSG or SCID).
-
MRT-2359
-
Vehicle for oral gavage.
Methodology:
-
Animal Model Establishment:
-
Surgically implant a small fragment of the patient-derived tumor tissue subcutaneously into the flank of each mouse.[11]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach the target size, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate MRT-2359 for oral administration (gavage).
-
Administer MRT-2359 daily or intermittently at the desired dose.[8]
-
Administer the vehicle to the control group on the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoints are tumor growth inhibition (TGI) and tumor regression.
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
Collect tumor tissue at the end of the study (or at intermediate time points) a few hours after the final dose.
-
Analyze GSPT1 protein levels by Western blot to confirm target degradation.
-
Analyze levels of N-MYC or L-MYC and downstream targets by Western blot or RNA sequencing to assess the on-target effect of GSPT1 degradation in MYC-driven tumors.
-
Visualization of Pathways and Workflows
Signaling Pathway of GSPT1 Degradation
The degradation of GSPT1 by a molecular glue degrader initiates a cascade of events leading to apoptosis.
Caption: GSPT1 degrader-induced signaling pathway leading to apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating a GSPT1 degrader in a mouse xenograft model.
Caption: General experimental workflow for in vivo GSPT1 degrader studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - PMC [pmc.ncbi.nlm.nih.gov]
Measuring GSPT1 Degradation Using Quantitative Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis and cell cycle regulation.[1][2] Its role in various cancers has made it a compelling target for therapeutic intervention, particularly through targeted protein degradation.[3][4] A class of small molecules, known as molecular glue degraders, can induce the degradation of GSPT1.[5][6] These molecules function by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1][6] This approach offers a powerful strategy for cancer therapy by eliminating the target protein.[1]
Tandem mass tag (TMT) based quantitative proteomics has been utilized to show that the molecular glue degrader CC-90009 selectively reduces the abundance of GSPT1 with minimal impact on the rest of the proteome.[7][8] The degradation of GSPT1 by these molecular glues has been shown to activate the integrated stress response pathway, ultimately leading to apoptosis in cancer cells.[7][8]
This document provides detailed application notes and protocols for the quantitative measurement of GSPT1 degradation using mass spectrometry-based proteomics, a key tool for assessing the efficacy and selectivity of GSPT1 degraders.
Data Presentation
The following tables summarize quantitative data on GSPT1 degradation upon treatment with specific molecular glue degraders in cancer cell lines.
Table 1: GSPT1 Degradation in MV4-11 Cells Treated with a GSPT1 Degrader
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) | Reference |
| 4 hours | 100 nM | ~90% | 9.7 | [1] |
| 24 hours | 100 nM | >90% | 2.1 | [9] |
DC50: Half-maximal degradation concentration.
Table 2: Qualitative GSPT1 Degradation in MOLM-13 Cells Treated with CC-885
| Time Point | GSPT1 Protein Level |
| 0 hours | High |
| 2 hours | Reduced |
| 4 hours | Significantly Reduced |
| 8 hours | Significantly Reduced |
| 24 hours | Maintained Low Level |
This data is based on qualitative Western blot analysis and indicates a rapid onset of GSPT1 degradation.[1]
Signaling Pathway and Mechanism of Action
GSPT1 is a key player in translation termination. Molecular glue degraders take advantage of the cell's own protein disposal system to eliminate GSPT1.
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Experimental Workflows
Quantitative proteomics offers a global and unbiased view of protein abundance changes following treatment with a GSPT1 degrader. Below are workflows for two common approaches: Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).
Tandem Mass Tag (TMT) Quantitative Proteomics Workflow
Caption: Workflow for TMT-based quantitative proteomics.
Label-Free Quantification (LFQ) Proteomics Workflow
Caption: Workflow for Label-Free Quantification proteomics.
Experimental Protocols
Protocol 1: TMT-Based Quantitative Proteomics for GSPT1 Degradation
This protocol outlines the steps for a TMT-based quantitative proteomics experiment to assess the selectivity of a GSPT1 degrader.[10][11]
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MV4-11) to ~80% confluency.
-
Treat cells with the GSPT1 degrader at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the GSPT1 DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 or 24 hours).[11]
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation.[10]
-
Sonicate or vortex vigorously to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify protein concentration using a BCA assay.[10]
3. Protein Digestion:
-
Take equal amounts of protein from each sample (e.g., 100 µg).[1]
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.[1]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating in the dark at room temperature for 30 minutes.[1]
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.[1][10]
4. TMT Labeling:
-
Resuspend the digested peptides in a labeling buffer (e.g., TEAB).
-
Add the appropriate TMT reagent to each peptide sample according to the manufacturer's instructions.[11]
-
Incubate at room temperature for 1 hour to allow the labeling reaction to complete.[12]
-
Quench the reaction with hydroxylamine.[11]
5. Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.[11]
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high pH reversed-phase chromatography to reduce sample complexity.[12]
6. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
7. Data Analysis:
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using software such as Proteome Discoverer or MaxQuant to identify peptides and proteins.[1][13]
-
Quantify the relative abundance of each protein across the different conditions by comparing the reporter ion intensities from the TMT tags.[10]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the drug-treated samples compared to the control.[10]
Protocol 2: Label-Free Quantitative (LFQ) Proteomics
This protocol provides a general workflow for an intensity-based, label-free quantification experiment.[13]
1. Cell Culture, Treatment, and Protein Digestion:
-
Follow steps 1-3 from the TMT protocol for each individual sample.
2. LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS.
-
It is crucial to maintain high reproducibility in the chromatography to ensure accurate alignment of peptide signals across different runs.[14]
3. Data Analysis:
-
Use a software package like MaxQuant for data processing.[13]
-
The software will perform feature detection, retention time alignment, and peptide identification.
-
Check the "Label free quantification (LFQ)" box in the software settings.[13]
-
The primary output for quantitative data is the "proteinGroups.txt" file, which contains the LFQ intensities for each identified protein group across all samples.[13]
-
Normalize the LFQ intensities to account for variations in sample loading.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.
Conclusion
Quantitative proteomics is an indispensable tool for the development of GSPT1 degraders.[15][16] It provides a comprehensive, unbiased assessment of a compound's efficacy and selectivity, enabling the identification of on-target GSPT1 degradation and any potential off-target effects.[10] The detailed protocols and workflows presented here offer a guide for researchers to implement these powerful techniques in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing GSPT1 Degrader-5 Potency (DC50/IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSPT1 and GSPT1 Degraders
G1 to S phase transition 1 (GSPT1) is a crucial protein that functions as a key component of the translation termination complex, working with eRF1 to ensure the faithful termination of protein synthesis.[1] Beyond this canonical role, GSPT1 is implicated in the regulation of the cell cycle, particularly the transition from G1 to S phase.[2][3][4] Dysregulation and overexpression of GSPT1 have been linked to the progression of various cancers, including acute myeloid leukemia (AML) and colon cancer, making it a compelling therapeutic target.[1][5]
GSPT1 degraders are a class of small molecules, often referred to as "molecular glues," designed to specifically induce the degradation of the GSPT1 protein.[1][6] These molecules function by binding simultaneously to GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[7][8] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of GSPT1, which marks it for destruction by the cell's proteasome.[6][8] The targeted removal of GSPT1 disrupts essential cellular processes in cancer cells, such as protein translation, leading to cell cycle arrest and apoptosis.[1][4]
Assessing the potency of these degraders is a critical step in their development. The two primary metrics for potency are the half-maximal degradation concentration (DC50), which measures the concentration of the degrader required to reduce the level of GSPT1 protein by 50%, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process (typically cell proliferation) by 50%.[9][10]
Key Signaling Pathways and Mechanism of Action
GSPT1 degradation initiates a cascade of cellular events. The primary consequence is the impairment of translation termination, which leads to ribosomal read-through of stop codons and the production of aberrant proteins.[9] This disruption of proteome integrity triggers the Integrated Stress Response (ISR), a key cellular stress pathway.[9][11] Activation of the ISR and other downstream events ultimately results in p53-independent apoptosis and cell death, which is a particularly attractive therapeutic feature for cancers with TP53 mutations.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral Transduction for the Study of GSPT1 Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein involved in the termination of protein synthesis and the regulation of the cell cycle.[1][2] It plays a vital role in the proliferation of various cancer cells, including those in acute myeloid leukemia (AML) and MYC-driven lung cancer, making it an attractive therapeutic target.[3][4] A novel class of anti-cancer drugs, known as "molecular glue" degraders, function by inducing the ubiquitination and subsequent proteasomal degradation of GSPT1 via the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]
However, a significant challenge in the clinical development of GSPT1 degraders is the emergence of drug resistance. A primary mechanism of resistance is the acquisition of mutations in the GSPT1 protein itself.[1][6] The most well-characterized of these is the G575N mutation, which prevents the degrader from effectively binding to both GSPT1 and CRBN, thereby inhibiting the formation of the ternary complex required for degradation.[1][7]
Lentiviral transduction is an essential tool for studying these resistance mechanisms. It allows for the stable expression of GSPT1 mutants in target cell lines, enabling researchers to conduct "rescue" experiments.[8][9] These experiments are crucial for validating that the cellular effects of a GSPT1 degrader are indeed a direct result of GSPT1 depletion and for screening new compounds that may overcome resistance.[1][8]
These application notes provide detailed protocols and data for the lentiviral transduction of GSPT1 mutants to generate stable cell lines for use in drug discovery and molecular biology research.
Data Presentation: Impact of GSPT1 Mutation on Degrader Efficacy
The expression of degradation-resistant GSPT1 mutants has a profound impact on the efficacy of molecular glue degraders. The following tables summarize quantitative data from studies on the effects of the G575N mutation.
Table 1: Cellular Potency of GSPT1 Degraders in Wild-Type vs. GSPT1(G575N) Mutant Cells
| Cell Line | GSPT1 Status | Compound | EC50 (µM) | Fold Change in Resistance |
| MV4-11 | Parental (WT) | Compound 6 | 0.001 | - |
| MV4-11 | GSPT1(G575N) | Compound 6 | > 10 | > 10,000 |
| MV4-11 | Parental (WT) | Compound 7 | 0.002 | - |
| MV4-11 | GSPT1(G575N) | Compound 7 | > 10 | > 5,000 |
| (Data sourced from studies on MV4-11 cells transduced to express a degradation-resistant G575N mutant of GSPT1.[9][10]) |
Table 2: GSPT1 Protein Levels Following Degrader Treatment
| Cell Line | GSPT1 Status | Treatment (24h) | GSPT1 Protein Level (% of Control) |
| MV4-11 | Parental (WT) | Compound 6 (1 µM) | < 10% |
| MV4-11 | GSPT1(G575N) | Compound 6 (1 µM) | ~100% |
| MV4-11 | Parental (WT) | Compound 7 (1 µM) | < 10% |
| MV4-11 | GSPT1(G575N) | Compound 7 (1 µM) | ~100% |
| (Data derived from Western Blot analysis in parental and GSPT1(G575N)-expressing MV4-11 cells.[9][10][11]) |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways involving GSPT1 and the experimental procedures is crucial for understanding the context of these studies.
Caption: Key signaling and degradation pathways involving the GSPT1 protein.
Caption: Experimental workflow for creating and validating GSPT1 mutant cell lines.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for GSPT1 Mutant Expression
This protocol details the generation of high-titer lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the GSPT1 mutant gene and a selection marker (e.g., puromycin resistance)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS and L-glutamine
-
Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm pore size filter
-
15 cm culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will result in 80-90% confluency at the time of transfection.[12]
-
Transfection Complex Preparation:
-
In Tube A, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
In Tube B, mix the lentiviral plasmids: transfer plasmid (containing GSPT1 mutant), packaging plasmid, and envelope plasmid in Opti-MEM. A common ratio is 4:3:1 (Transfer:Packaging:Envelope).[13][12]
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[13]
-
-
Transfection: Add the DNA-lipid complex mixture dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C and 5% CO2. After 6-8 hours, carefully remove the medium containing the transfection complexes and replace it with fresh, pre-warmed complete culture medium.[13]
-
Virus Harvest:
-
At 48 hours post-transfection, harvest the supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at low speed (e.g., 2000 rpm for 5 minutes) to pellet any detached cells.[13]
-
Filter the cleared supernatant through a 0.45 µm filter to remove remaining debris.[13]
-
A second harvest can be performed at 72 hours post-transfection by adding fresh media after the first harvest.
-
-
Storage: Aliquot the viral supernatant into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Lentiviral Transduction of Target Cells with GSPT1 Mutants
This protocol describes how to infect target cells to generate a stable cell line expressing the GSPT1 mutant.
Materials:
-
Target cells (e.g., MV4-11, HCT116)
-
Complete growth medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (Hexadimethrine Bromide) stock solution (e.g., 8 mg/mL)
-
Puromycin (or other appropriate selection antibiotic)
-
6-well or 24-well tissue culture plates
Procedure:
-
Puromycin Titration (Kill Curve): Before transduction, it is essential to determine the optimal concentration of puromycin for your specific target cell line.[14][15]
-
Cell Seeding: The day before transduction, plate the target cells in a 6-well plate so they reach 50-70% confluency on the day of infection.[17]
-
Transduction:
-
On the day of transduction, thaw the lentiviral aliquot on ice.
-
Remove the culture medium from the cells.
-
Prepare transduction medium: fresh complete medium containing Polybrene at a final concentration of 8 µg/mL. Polybrene enhances viral entry but can be toxic to some cell types, so its use should be optimized.[14]
-
Add the desired amount of viral supernatant to the transduction medium. The amount depends on the viral titer and the desired Multiplicity of Infection (MOI). If this is the first time, testing a range of MOIs is recommended.
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C for 18-24 hours.[17] If viral toxicity is observed, the incubation time can be reduced to as little as 4-8 hours.[14]
-
Media Change: After incubation, remove the virus-containing medium and replace it with fresh, complete growth medium (without Polybrene).
-
Antibiotic Selection:
-
Allow the cells to grow for at least 24-48 hours after transduction to allow for the expression of the resistance gene.[14]
-
After this period, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintain one well of untransduced cells with puromycin as a negative control to ensure the selection is effective.[14]
-
-
Expansion of Stable Pool:
-
Replace the selective medium every 2-3 days.
-
Continue selection until all cells in the negative control well are dead and stable, resistant colonies have formed (typically 7-14 days).
-
These resistant colonies can be pooled and expanded to create a stable polyclonal cell line expressing the GSPT1 mutant.
-
Protocol 3: Validation of GSPT1 Mutant Expression by Western Blot
This protocol confirms the stable expression of the transduced GSPT1 mutant and its resistance to degradation.
Materials:
-
Stable GSPT1 mutant cell line and parental (wild-type) cell line
-
GSPT1 degrader compound (e.g., CC-90009) and vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-GSPT1, anti-FLAG/HA if tagged, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both parental and GSPT1 mutant stable cells. Treat them with the GSPT1 degrader at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a set time (e.g., 24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and image the blot.
-
Quantify band intensities using software like ImageJ. Normalize the GSPT1 signal to the loading control.[11]
-
Expected Result: In the parental cell line, GSPT1 levels will decrease with increasing degrader concentration. In the GSPT1 mutant cell line, GSPT1 levels should remain stable, confirming both expression and resistance to degradation.[1][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in Targeting GSPT1: Molecular Glues, Bifunctional Degraders, and Antibody-Enabled Molecular Glues for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for ecotropic pseudotyped lentiviral transduction of “murinized” human cells while decreasing risk of infection for laboratory personnel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
Co-immunoprecipitation Assay for GSPT1-CRBN Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the interaction between the translation termination factor GSPT1 (G1 to S phase transition 1) and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The interaction between GSPT1 and CRBN is of significant interest in drug development, particularly in the context of molecular glue degraders that induce this interaction to trigger the targeted degradation of GSPT1 for therapeutic purposes.
Introduction
GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a critical role in the termination of protein synthesis.[1] Cereblon (CRBN) is a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which is involved in the ubiquitination of specific substrate proteins, marking them for proteasomal degradation.[2][3]
The direct interaction between GSPT1 and CRBN is the mechanism of action for a class of anti-cancer compounds known as molecular glue degraders, such as CC-885.[4][5] These molecules effectively "glue" GSPT1 to CRBN, leading to the ubiquitination and subsequent degradation of GSPT1.[6][7] This targeted protein degradation has shown promise in treating various cancers.[8] Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study such protein-protein interactions in a cellular context.
Signaling Pathway and Mechanism of Action
The interaction between GSPT1 and CRBN is central to the mechanism of action of GSPT1-targeting molecular glue degraders. These compounds bind to CRBN and induce a conformational change that creates a novel binding surface for GSPT1. This induced proximity allows the CRL4-CRBN E3 ubiquitin ligase complex to polyubiquitinate GSPT1, targeting it for degradation by the 26S proteasome. The depletion of GSPT1 leads to impaired translation termination, ribosome stalling, and ultimately, apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Following GSPT1 Degradation
Introduction
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination phase of mRNA translation.[1][2] Its role in protein synthesis and cell cycle progression makes it a compelling target in oncology.[1][2] The development of molecular glue degraders, such as derivatives of thalidomide (B1683933), has provided a powerful strategy for inducing the targeted degradation of proteins like GSPT1.[3][4][5] These compounds function by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to GSPT1, leading to its ubiquitination and subsequent destruction by the proteasome.[6][7][8]
The acute degradation of GSPT1 disrupts translation termination, which triggers the Integrated Stress Response (ISR) and results in p53-independent apoptosis, particularly in cancer cells with high rates of translation.[6][7][8][9][10] This targeted induction of cell death presents a promising therapeutic avenue for various malignancies, including acute myeloid leukemia (AML) and hepatocellular carcinoma (HCC).[1][11][12][13]
This application note provides a detailed protocol for the induction of GSPT1 degradation and the subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Signaling Pathway and Experimental Overview
The degradation of GSPT1 by a molecular glue initiates a specific signaling cascade culminating in apoptosis. The experimental workflow to measure this outcome involves cell treatment, confirmation of protein degradation, and quantification of apoptotic cell populations.
Caption: GSPT1 degradation pathway initiated by a molecular glue degrader.
Caption: Experimental workflow for apoptosis analysis after GSPT1 degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating a cancer cell line sensitive to GSPT1 degradation.
-
Cell Seeding: Plate a sensitive cell line (e.g., MOLM13 for AML) in a 6-well plate at a density of 0.5 x 10⁶ cells/mL. Ensure the final confluency does not exceed 80% at the end of the experiment.
-
Cell Growth: Allow cells to grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of a GSPT1 degrader (e.g., CC-90009) in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with increasing concentrations of the GSPT1 degrader (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for GSPT1 degradation and apoptosis induction.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent Cells: Wash cells with PBS, detach using trypsin, and then transfer to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[14] Proceed to Protocol 2 for verification or Protocol 3 for apoptosis analysis.
Protocol 2: Western Blot for GSPT1 Degradation Confirmation
This protocol verifies the on-target effect of the degrader.
-
Cell Lysis: Lyse the cell pellet from Protocol 1 with RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes.[14]
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Use β-actin as a loading control.[14]
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[14]
Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V & PI Staining)
This protocol quantifies the percentage of apoptotic cells.[15]
-
Cell Preparation: Start with the washed cell pellet from Protocol 1 (containing 1-5 x 10⁵ cells).
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining:
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cell suspension.
-
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer. Collect a minimum of 10,000 single-cell events.
Interpretation of Results
The flow cytometry data can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are gated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells, where phosphatidylserine (B164497) has translocated to the outer membrane, but membrane integrity is maintained.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, where the cell membrane has been compromised.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).[16]
An effective GSPT1 degrader will show a dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants.
Data Presentation
Quantitative data from GSPT1 degradation and subsequent apoptosis analysis should be presented clearly for comparison.
Table 1: Degradation Potency of GSPT1-Targeting Molecular Glues
This table summarizes the degradation efficiency of different compounds. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximal degradation observed.
| Compound | Cell Line | Assay Time | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| EM12 (Isoindolinone) | 293T-based | 5 h | No Degradation | N/A | [17] |
| Pomalidomide | 293T-based | 5 h | No Degradation | N/A | [17] |
| CC-885 | 293T-based | 5 h | ~0.01 | >90 | [17][18] |
| CC-90009 | 293T-based | 5 h | ~0.001 | >95 | [4][17] |
Table 2: Example Flow Cytometry Data for Apoptosis Analysis
This table illustrates a typical dose-response effect of a GSPT1 degrader on apoptosis in a sensitive cancer cell line after 48 hours of treatment.
| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0.1% DMSO | 94.5 | 2.5 | 3.0 |
| GSPT1 Degrader | 1 nM | 85.2 | 8.3 | 6.5 |
| GSPT1 Degrader | 10 nM | 65.7 | 18.1 | 16.2 |
| GSPT1 Degrader | 100 nM | 30.1 | 35.6 | 34.3 |
| Positive Control | 1 µM Staurosporine | 15.8 | 25.3 | 58.9 |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening with GSPT1 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with molecules that induce the degradation of specific proteins offering new avenues for treating various diseases, particularly cancer. GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has been identified as a promising therapeutic target.[1][2] Small molecule degraders targeting GSPT1, such as GSPT1 degrader-5, function as molecular glues that recruit GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] This targeted degradation of GSPT1 has been shown to induce p53-independent cell death in cancer cells, highlighting its potential as a therapeutic strategy.[4]
CRISPR-Cas9 screening is a revolutionary technology for systematically interrogating gene function on a genome-wide scale. When combined with small molecule treatment, it allows for the identification of genes that modulate drug sensitivity and resistance. This application note provides detailed protocols for performing genome-wide CRISPR-Cas9 knockout screens with this compound to identify genetic determinants of sensitivity and resistance.
Signaling Pathways and Mechanism of Action
GSPT1 is a crucial component of the translation termination complex, where it works in concert with eukaryotic release factor 1 (eRF1) to ensure the accurate termination of protein synthesis at stop codons.[3] The degradation of GSPT1 by molecules like this compound disrupts this fundamental cellular process, leading to a cascade of events that culminate in cancer cell death.
The primary mechanism of action of GSPT1 degraders involves the formation of a ternary complex between the degrader, GSPT1, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This proximity induces the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 leads to impaired translation termination, ribosome stalling, and activation of the Integrated Stress Response (ISR), a cellular pathway that senses and responds to various stress conditions.[3][4] Activation of the ISR can ultimately trigger apoptosis.
Below is a diagram illustrating the proposed signaling pathway of this compound leading to apoptosis.
Caption: Mechanism of this compound action.
Quantitative Data from CRISPR Screens with a GSPT1 Degrader
While specific data for "this compound" is not publicly available, the following tables summarize representative quantitative data from a genome-wide CRISPR-Cas9 knockout screen performed with the well-characterized GSPT1 degrader CC-885 in a human cell line. This data serves as an example of the expected outcomes from such a screen.
Table 1: Top Gene Hits Conferring Resistance to GSPT1 Degrader (CC-885)
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value |
| CRBN | Cereblon | 5.8 | < 0.001 |
| RBX1 | Ring-Box 1, E3 Ubiquitin Ligase | 4.9 | < 0.001 |
| CUL4A | Cullin 4A | 4.5 | < 0.001 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 4.2 | < 0.001 |
| UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | 3.9 | < 0.005 |
| EIF3A | Eukaryotic Translation Initiation Factor 3A | 3.5 | < 0.01 |
| EIF4G1 | Eukaryotic Translation Initiation Factor 4G1 | 3.2 | < 0.01 |
Note: This data is representative and compiled from published studies on GSPT1 degraders like CC-885. The actual results may vary depending on the cell line, screen conditions, and the specific GSPT1 degrader used.
Table 2: Top Gene Hits Conferring Sensitivity to GSPT1 Degrader (CC-885)
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value |
| RPL22 | Ribosomal Protein L22 | -4.2 | < 0.001 |
| RPS6 | Ribosomal Protein S6 | -3.9 | < 0.001 |
| EIF6 | Eukaryotic Translation Initiation Factor 6 | -3.5 | < 0.005 |
| MYC | MYC Proto-Oncogene | -3.1 | < 0.01 |
| HDAC6 | Histone Deacetylase 6 | -2.8 | < 0.01 |
Note: This data is representative and compiled from published studies on GSPT1 degraders like CC-885. The actual results may vary depending on the cell line, screen conditions, and the specific GSPT1 degrader used.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.
Experimental Workflow Diagram
Caption: Genome-wide CRISPR screen workflow.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
1. Cell Line Preparation and Cas9 Expression
-
Select a cancer cell line of interest that is sensitive to this compound.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector.
-
Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout with a GFP-targeting sgRNA).
2. Lentiviral sgRNA Library Production
-
Amplify a genome-wide sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.
-
Isolate plasmid DNA from the amplified library using a maxiprep kit.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentivirus.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection and concentrate the virus.
-
Determine the viral titer.
3. sgRNA Library Transduction
-
Plate the Cas9-expressing cells at a density that ensures a low multiplicity of infection (MOI) of 0.3-0.5. This minimizes the likelihood of multiple sgRNAs integrating into a single cell.
-
Transduce the cells with the sgRNA library lentivirus in the presence of polybrene (8 µg/mL).
-
The number of cells transduced should be sufficient to achieve at least 500x coverage of the sgRNA library.
4. Antibiotic Selection
-
48 hours post-transduction, select for successfully transduced cells by adding puromycin (B1679871) (or another appropriate selection marker present on the sgRNA vector) to the culture medium.
-
Maintain the cell population under selection for 2-3 days until a control plate of non-transduced cells shows complete cell death.
5. Drug Treatment
-
After selection, expand the cell population while maintaining at least 500x library coverage.
-
Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause significant but not complete cell death (e.g., IC50 to IC80).
-
Culture the cells for 14-21 days, passaging as necessary and maintaining library coverage. Replenish the drug with each passage.
-
Collect cell pellets at the beginning of the treatment (T0) and at the end of the experiment for both control and treated populations.
6. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA from the collected cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA by PCR using primers that anneal to the regions flanking the sgRNA cassette.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA in each sample.
7. Data Analysis
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched or depleted sgRNAs in the this compound treated population compared to the control population.
-
Gene-level scores are calculated to identify candidate genes that, when knocked out, confer resistance (enriched sgRNAs) or sensitivity (depleted sgRNAs) to the degrader.
Protocol 2: Validation of Top Candidate Genes
1. Individual Gene Knockout
-
Design 2-3 independent sgRNAs targeting each candidate gene identified from the primary screen.
-
Clone these sgRNAs into a lentiviral vector.
-
Individually transduce the Cas9-expressing cell line with each sgRNA lentivirus.
-
Confirm gene knockout by Western blot or Sanger sequencing.
2. Cell Viability Assays
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of this compound.
-
Compare the dose-response curves of the knockout cells to control cells (transduced with a non-targeting sgRNA).
-
A rightward shift in the dose-response curve for a knockout line indicates resistance, while a leftward shift indicates increased sensitivity.
3. Competition Assays
-
For a more sensitive validation, perform a competition assay.
-
Mix GFP-positive cells expressing a targeting sgRNA with an equal number of mCherry-positive cells expressing a non-targeting control sgRNA.
-
Culture the mixed population with or without this compound.
-
Monitor the ratio of GFP-positive to mCherry-positive cells over time using flow cytometry.
-
An increase in the proportion of GFP-positive cells in the treated condition confirms that the gene knockout confers a survival advantage.
Conclusion
The combination of CRISPR-Cas9 screening with treatment with this compound provides a powerful and unbiased approach to elucidate the genetic landscape of drug response. The protocols outlined in this application note offer a comprehensive guide for researchers to identify and validate genes that modulate sensitivity and resistance to this promising class of targeted protein degraders. The identification of such genes can provide valuable insights into the mechanism of action of GSPT1 degraders, uncover potential combination therapy strategies, and identify patient populations most likely to respond to treatment.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to GSPT1 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to GSPT1 degraders?
A1: Acquired resistance to GSPT1 degraders primarily arises from genetic mutations that disrupt the formation of the GSPT1-degrader-E3 ligase ternary complex, which is essential for GSPT1 degradation. The most commonly observed mechanisms include:
-
Mutations in GSPT1: Specific mutations, particularly within the β-hairpin structural degron of GSPT1, can prevent the degrader from binding effectively.[1][2] A well-documented example is the G575N mutation, which has been shown to block the ubiquitination and subsequent degradation of GSPT1.[1][3]
-
Mutations in the E3 Ubiquitin Ligase: Since many GSPT1 degraders utilize the Cereblon (CRBN) E3 ubiquitin ligase, mutations in CRBN can abolish the formation of the ternary complex, leading to resistance.[2][4]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Loss of other essential components of the UPS can also impair the degradation process.[2][4]
Q2: Can resistance to one GSPT1 degrader confer cross-resistance to others?
A2: Cross-resistance is highly dependent on the specific resistance mechanism and the chemical structure of the degraders. If resistance is caused by a mutation in the GSPT1 degron, it is likely to confer cross-resistance to other degraders that bind to the same epitope.[1] Similarly, mutations in CRBN that prevent its interaction with the degrader will likely lead to resistance to all degraders that hijack CRBN. However, if a second-generation degrader utilizes a different E3 ligase or binds to a different region of GSPT1, it may overcome the resistance.
Q3: My cells are showing a resistant phenotype, but sequencing of GSPT1 and CRBN did not reveal any mutations. What are other potential mechanisms?
A3: If no mutations are found in GSPT1 or CRBN, consider these alternative resistance mechanisms:
-
Decreased Translation Initiation: Cancer cells with lower overall rates of protein translation may be less dependent on GSPT1 function and therefore less susceptible to its degradation.[4][5]
-
Activation of Compensatory Signaling Pathways: Cells can develop resistance by upregulating alternative pathways that bypass their reliance on GSPT1.[2]
-
Epigenetic Modifications: Changes in the expression levels of GSPT1, CRBN, or other components of the ubiquitin-proteasome system due to epigenetic silencing could contribute to a resistant phenotype.[2]
-
Off-Target Effects: The degrader molecule itself might be inducing a general cytotoxic effect, leading to a shutdown of protein synthesis which can mimic specific protein degradation.[2] It is crucial to perform control experiments to differentiate between targeted degradation and general toxicity.
Troubleshooting Guide
Problem: My GSPT1 degrader is not inducing GSPT1 degradation or the expected cytotoxic effect in my cell line.
-
Possible Cause 1: Pre-existing or acquired resistance due to GSPT1 mutation.
-
How to Diagnose:
-
Sanger Sequencing: Sequence the GSPT1 gene in your resistant cell line to check for mutations, particularly in the region encoding the β-hairpin structural degron. Pay close attention to the G575 residue.[1][3]
-
Western Blot Analysis: Compare GSPT1 protein levels in your cell line to a known sensitive, wild-type cell line after treatment with the degrader. A lack of degradation in your cell line is indicative of resistance.[6]
-
-
Solution:
-
-
Possible Cause 2: Issues with the E3 ligase machinery.
-
How to Diagnose:
-
Sequencing: Sequence the CRBN gene to identify any potential mutations that could disrupt its function or interaction with the degrader.[2]
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment to assess the formation of the GSPT1-degrader-CRBN ternary complex. A failure to detect this complex in the presence of the degrader suggests a disruption in this interaction.[7][8]
-
-
Solution:
-
If CRBN mutations are present, consider using a degrader that hijacks a different E3 ligase.
-
-
-
Possible Cause 3: Compound integrity or experimental setup.
-
How to Diagnose and Solve:
-
Compound Integrity: Verify the purity and stability of your GSPT1 degrader. Improper storage can lead to compound degradation and loss of activity.[6]
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may exhibit altered responses to treatment.[6]
-
Dose and Time Course: Perform a dose-response and time-course experiment to ensure you are using an appropriate concentration of the degrader and observing the effects over a sufficient period.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of GSPT1 degraders and the impact of resistance mutations.
Table 1: In Vitro Activity of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Compound 7d | 22Rv1 (Prostate Cancer) | 19 | Not Specified | [9] |
| CC-90009 | 22Rv1 (Prostate Cancer) | >1000 | Not Specified | [9] |
| MRT-2359 | BT-747 (Breast Cancer) | Not Specified | 5 - 50 | [10] |
Table 2: Effect of GSPT1(G575N) Mutation on Degrader Efficacy
| Cell Line | Degrader | IC50 (Wild-Type) | IC50 (G575N Mutant) | Fold Change in Resistance | Reference |
| MV-4-11 | SJ6986 | Not Specified | Increased | Not Specified | [3] |
Experimental Protocols
1. CRISPR-Suppressor Scanning for Resistance Mutations
This method is used to identify genes and specific mutations that confer resistance to a drug.
-
Lentivirus Production and Transduction:
-
Produce a lentiviral library of single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., GSPT1) in a packaging cell line like HEK293T.
-
Transduce the target cancer cell line (e.g., MOLM-13) with the lentiviral library at a low multiplicity of infection (MOI) to ensure, on average, one sgRNA is delivered per cell.[1][7]
-
-
Drug Selection:
-
Culture the transduced cells in the presence of the GSPT1 degrader at a concentration that inhibits the growth of wild-type cells.
-
Maintain a parallel culture of transduced cells without the drug as a control.[1]
-
-
Analysis:
-
After a period of selection, isolate genomic DNA from both the treated and control cell populations.
-
Use next-generation sequencing to determine the frequency of each sgRNA in both populations.
-
sgRNAs that are significantly enriched in the drug-treated population are likely targeting regions of the gene that, when mutated, confer resistance.[7][8]
-
2. Co-immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This technique is used to confirm the interaction between GSPT1, the degrader, and CRBN.
-
Cell Transfection and Treatment:
-
Transiently transfect cells (e.g., HEK293T) with constructs expressing tagged versions of GSPT1 (e.g., HA-tagged) and CRBN.
-
To prevent the degradation of the complex and allow for its detection, pre-treat the cells with a neddylation inhibitor, such as MLN4924, before adding the GSPT1 degrader or a vehicle control.[1]
-
-
Cell Lysis:
-
Lyse the cells in a buffer that is optimized to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody that specifically recognizes the tag on one of the proteins (e.g., anti-HA antibody for HA-tagged GSPT1).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blot Analysis:
Visualizations
Caption: GSPT1 degradation signaling pathway.
Caption: Overview of GSPT1 degrader resistance mechanisms.
Caption: Experimental workflow for resistance investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
GSPT1(G575N) Mutation Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the GSPT1(G575N) mutation and resistance to GSPT1-targeting molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1-targeting molecular glue degraders?
A1: GSPT1-targeting molecular glue degraders are small molecules that induce the degradation of the GSPT1 protein. They function by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1, a key factor in translation termination, triggers the integrated stress response, leading to apoptosis in cancer cells.[1]
Q2: We are observing a lack of efficacy with our GSPT1 degrader in our cancer cell line. What is a potential cause?
A2: A primary cause for resistance to GSPT1 molecular glue degraders is the presence of a point mutation in the GSPT1 gene, specifically the G575N mutation (a substitution of glycine (B1666218) to asparagine at position 575).[2][3] This mutation is a well-characterized mechanism of acquired resistance.
Q3: How does the GSPT1(G575N) mutation confer resistance to molecular glue degraders?
A3: The G575 residue is located in a critical β-hairpin structural degron of the GSPT1 protein. This region forms a key part of the binding interface for the ternary complex with the molecular glue and CRBN. The G575N mutation disrupts this interface, preventing the stable formation of the GSPT1-degrader-CRBN complex.[4] Consequently, GSPT1 is not ubiquitinated and degraded.[2][5]
Q4: Does the G575N mutation affect the normal biological function of the GSPT1 protein?
A4: No, studies have shown that the GSPT1(G575N) mutant protein retains its normal physiological functions, including its role in translation termination.[2][6] This means that cells harboring this mutation can proliferate normally in the absence of the degrader but gain a selective survival advantage in its presence.[6]
Q5: How can we confirm the presence of the GSPT1(G575N) mutation in our resistant cell line?
A5: The presence of the G575N mutation can be confirmed through Sanger sequencing of the GSPT1 gene in your resistant cell line. Additionally, a functional confirmation can be obtained by Western Blot analysis, which would show a lack of GSPT1 protein degradation upon treatment with the degrader in the mutant cell line compared to a sensitive, wild-type cell line.[6]
Q6: If the G575N mutation is confirmed, how can we overcome this resistance in our experiments?
A6: The most promising strategy to overcome GSPT1(G575N)-mediated resistance is to screen for or design alternative GSPT1 degraders. These next-generation degraders would need to either bind to a different region of the GSPT1 protein, away from the G575 mutation site, or utilize a different E3 ubiquitin ligase for degradation.
Troubleshooting Guides
Problem: GSPT1 degrader shows reduced or no cytotoxic effect and fails to induce GSPT1 degradation.
Possible Cause 1: Presence of the GSPT1(G575N) mutation.
-
Diagnostic Steps:
-
Sanger Sequencing: Sequence the GSPT1 gene from your resistant cell line to identify the G575N mutation.
-
Western Blot Analysis: Compare GSPT1 protein levels in your resistant cell line versus a sensitive (wild-type GSPT1) cell line after treatment with the GSPT1 degrader. A lack of degradation in your cell line is indicative of resistance.[6]
-
Generate a G575N Mutant Control Cell Line: Use CRISPR/Cas9 technology to introduce the G575N mutation into a known sensitive cell line. This engineered line will serve as a positive control for resistance in your experiments.[6]
-
-
Solution:
-
If the G575N mutation is confirmed, the current GSPT1 degrader will likely remain ineffective.
-
Screen for Alternative Degraders: Test other GSPT1 degraders with different chemical scaffolds that may have distinct binding modes to GSPT1.
-
Explore Alternative E3 Ligase Recruiters: Investigate degraders that hijack other E3 ligases besides CRBN.
-
Possible Cause 2: Issues with Experimental Reagents or Conditions.
-
Diagnostic Steps & Solutions:
-
Compound Integrity: Verify the purity and stability of your GSPT1 degrader. Improper storage or degradation of the compound can lead to loss of activity.
-
Cell Line Health: Ensure that your cells are healthy and in the logarithmic growth phase. Cellular stress can alter responses to treatment.
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase required for the activity of many GSPT1 degraders. Use CRBN knockout cells as a negative control to confirm CRBN-dependent activity.[7]
-
Data Presentation
The following tables summarize quantitative data on the effect of the GSPT1(G575N) mutation on the efficacy of various GSPT1 degraders.
Table 1: Effect of GSPT1(G575N) Mutation on the Anti-proliferative Activity of GSPT1 Degraders in MV4-11 Cells
| Compound | GSPT1 Status | Effect on Anti-proliferative Activity | Reference |
| Compound 6 (SJ6986) | G575N mutant | Completely abrogated | [3][8] |
| Compound 7 | G575N mutant | Completely abrogated | [3][8] |
Table 2: GSPT1 Degradation in Wild-Type vs. G575N Mutant Cells
| Cell Line | GSPT1 Status | Compound | Treatment | GSPT1 Degradation | Reference |
| MV4-11 | Wild-Type | SJ6986 (100 nM) | 4 hours | ~90% | [1] |
| MV4-11 | Wild-Type | SJ6986 (100 nM) | 24 hours | >90% | [1] |
| MV4-11 | G575N mutant | Compound 6 (SJ6986) | 24 hours | Not degraded | [2][3] |
| MV4-11 | G575N mutant | Compound 7 | 24 hours | Not degraded | [2][3] |
| MOLM13 | Wild-Type | CC-885 | 4 hours | Significantly Reduced | [1] |
| MOLM13 | G575N mutant | CC-885 | - | Resistant to degradation | [9] |
| Hep3B | G575N mutant | ABS-752 | 48 hours | Not degraded | [10] |
Experimental Protocols
Generation of GSPT1(G575N) Knock-in Cell Line using CRISPR/Cas9
This protocol provides a general framework. Optimization for specific cell lines is required.
Materials:
-
Lentiviral vector (e.g., pLentiCRISPRv2)
-
Cas9 nuclease
-
sgRNA targeting GSPT1 near the G575 codon
-
Single-stranded donor oligonucleotide (ssODN) template containing the G575N mutation and silent mutations to prevent Cas9 re-cleavage
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
293T cells for lentivirus production
Methodology:
-
sgRNA Design and Cloning: Design an sgRNA targeting a region close to the G575 codon of the GSPT1 gene using a tool like CHOPCHOP. Clone the sgRNA into the lentiviral vector.
-
Donor Template Design: Design a ~200 nucleotide ssODN with the GGT to AAT (or GGC to AAC) codon change for G575N. Include silent mutations in the PAM site or sgRNA binding site to prevent re-cutting by Cas9.
-
Lentivirus Production: Co-transfect 293T cells with the sgRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus and the ssODN donor template.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates.
-
Screening and Validation:
-
Expand single-cell clones.
-
Extract genomic DNA and perform PCR amplification of the targeted GSPT1 region.
-
Confirm the presence of the G575N mutation by Sanger sequencing.
-
Verify GSPT1 protein expression by Western Blot.
-
Western Blot Analysis of GSPT1 Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Seed cells and treat with the GSPT1 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Harvest and lyse cells in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[11]
-
-
Analysis: Quantify the band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control.[1]
Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
Materials:
-
Cell line co-expressing tagged GSPT1 (e.g., HA-tagged) and CRBN
-
Lysis buffer for co-IP (non-denaturing)
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western Blot: anti-GSPT1, anti-CRBN
Methodology:
-
Cell Treatment: Treat cells with the GSPT1 degrader or vehicle control. To prevent degradation and trap the complex, pre-treat cells with a neddylation inhibitor like MLN4924.
-
Cell Lysis: Lyse cells in a non-denaturing co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-HA antibody to capture the GSPT1-containing complexes.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against GSPT1 and CRBN to detect the presence of the ternary complex.
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: The GSPT1(G575N) mutation blocks ternary complex formation, leading to resistance.
Caption: A typical experimental workflow for investigating resistance to GSPT1 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GSPT1 Degrader-5 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSPT1 degrader-5 in in vitro assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions as a "molecular glue," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts essential cellular processes, including translation termination and cell cycle regulation, ultimately leading to apoptosis in cancer cells.[1][3]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
The optimal concentration of this compound is cell-line dependent. A good starting point for determining the half-maximal degradation concentration (DC50) is to perform a dose-response experiment ranging from 0.1 nM to 10 µM.[1] For this compound, a DC50 of 144 nM has been reported, though the specific cell line and conditions were not specified.[4] Therefore, a concentration range around this value should be prioritized in your initial experiments.
Q3: How long should I treat my cells with this compound?
The degradation of GSPT1 is a time-dependent process. For initial experiments, a time course of 4, 8, 16, and 24 hours is recommended to determine the optimal treatment duration for achieving maximal degradation.[5][6] Some degraders can induce significant degradation within 4-8 hours, while others may require longer incubation periods.[7][8]
Q4: What are the key in vitro assays to assess the activity of this compound?
The two primary assays for characterizing this compound activity are:
-
Western Blotting: To quantify the extent of GSPT1 protein degradation and determine the DC50 value.
-
Cell Viability Assays (e.g., MTS, MTT, CellTiter-Glo): To measure the cytotoxic effect of GSPT1 degradation and determine the half-maximal inhibitory concentration (IC50).[1][6]
Q5: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs and molecular glues where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[9] This occurs because at very high concentrations, the degrader forms binary complexes with either GSPT1 or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower nanomolar ranges.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No GSPT1 Degradation Observed | 1. Incorrect Concentration: The concentration of this compound may be too low or in the range of the hook effect. 2. Insufficient Treatment Time: The incubation time may be too short for degradation to occur. 3. Low CRBN Expression: The cell line may have low endogenous levels of the CRBN E3 ligase. 4. Compound Instability: The degrader may have degraded due to improper storage or handling. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours). 3. Verify CRBN expression in your cell line via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression. 4. Prepare fresh stock solutions of the degrader and store them properly at -20°C or -80°C, protected from light. |
| High Background in Western Blot | 1. Antibody Issues: The primary or secondary antibody concentration may be too high, or the primary antibody may have low specificity. 2. Insufficient Washing: Wash steps may not be stringent enough to remove non-specific binding. 3. Blocking Inefficiency: The blocking step may be insufficient. | 1. Optimize antibody concentrations and validate the specificity of the primary antibody. 2. Increase the number and duration of wash steps with TBST. 3. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Inconsistent Cell Viability Results | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Wells on the edge of the plate may evaporate more quickly. 3. Compound Precipitation: The degrader may be precipitating at higher concentrations. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Avoid using the outer wells of the plate for treatment conditions. Fill them with sterile PBS or media. 3. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent. |
| Observed Cytotoxicity is Not Correlated with GSPT1 Degradation | 1. Off-Target Effects: At higher concentrations, the degrader may have off-target effects that lead to cytotoxicity. 2. Indirect Effects: The observed phenotype may be an indirect consequence of GSPT1 degradation. | 1. Perform dose-response experiments for both degradation and viability to determine the therapeutic window. 2. Consider rescue experiments with a degradation-resistant GSPT1 mutant to confirm that the observed phenotype is a direct result of GSPT1 degradation. |
Quantitative Data Summary
The following tables provide a summary of in vitro data for various GSPT1 degraders to serve as a reference for experimental design.
Table 1: Half-Maximal Degradation Concentration (DC50) of GSPT1 Degraders in Cancer Cell Lines
| Degrader | Cell Line | DC50 (nM) | Treatment Time (hours) |
| This compound | Not Specified | 144 | Not Specified |
| GSPT1 degrader-2 | Not Specified | < 30 | Not Specified |
| Compound 6 (SJ6986) | MV4-11 | 9.7 | 4 |
| Compound 6 (SJ6986) | MV4-11 | 2.1 | 24 |
| Compound 7 | MV4-11 | >10,000 | 4 |
| Compound 7 | MV4-11 | 10 | 24 |
| CC-885 | MOLM13 | Not Specified | 6 |
| CC-90009 | U937, OCI-AML2, MOLM-13 | < 10 | Not Specified |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of GSPT1 Degraders in Cancer Cell Lines
| Degrader | Cell Line | IC50 (nM) | Treatment Time (hours) |
| MRT-2359 | NCI-H660 (L-MYC high) | < 300 | Not Specified |
| MRT-2359 | 22RV1 (AR-V7+) | < 300 | Not Specified |
| GT19630 | Various Breast Cancer Lines | 1.8 - >100 | Not Specified |
| CC-90009 | MV4-11 | ~74 | Not Specified |
Experimental Protocols
Western Blot for GSPT1 Degradation
Objective: To determine the DC50 of this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for GSPT1 and the loading control. Normalize the GSPT1 signal to the loading control and plot the percentage of GSPT1 remaining against the degrader concentration to determine the DC50 value.
Cell Viability Assay (MTS Assay)
Objective: To determine the IC50 of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: A decision tree for troubleshooting lack of GSPT1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 degrader-5 stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for stability and solubility issues encountered during experiments with GSPT1 degrader-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then targets GSPT1 for ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a promising agent for cancer research, as GSPT1 is often overexpressed in cancer cells and plays a crucial role in protein synthesis and cell cycle progression.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for my cell-based assay. What could be the cause?
A2: This is a common issue known as "crashing out" and is often due to the poor aqueous solubility of the compound. GSPT1 degraders, like many small molecule inhibitors, can be hydrophobic. When the DMSO stock is diluted into an aqueous medium, the compound's concentration may exceed its solubility limit in that final solvent composition, leading to precipitation. Minimizing the final DMSO concentration (ideally ≤0.5%) and ensuring rapid mixing during dilution can help mitigate this. If the problem persists, consider using a lower final concentration of the degrader or exploring formulation strategies.
Q3: How should I store this compound to ensure its stability?
A3: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can also be stored at -20°C in tightly sealed vials, but it is recommended to prepare fresh solutions for optimal results. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation and precipitation. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Q4: My this compound seems to lose activity over time in my multi-day cell culture experiment. What could be the reason?
A4: Loss of activity in a multi-day experiment could be due to the chemical instability of this compound in the cell culture medium. Factors such as the pH of the medium, the presence of certain components in the serum, and exposure to light and elevated temperatures (37°C) can contribute to the degradation of the compound over time. It is advisable to assess the stability of the degrader in your specific experimental conditions. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its integrity using methods like HPLC. If instability is confirmed, you may need to replenish the compound by changing the medium at regular intervals.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate in DMSO stock solution | Concentration exceeds solubility limit in DMSO. | Prepare a new stock solution at a lower concentration. Determine the empirical solubility limit in DMSO. |
| Improper storage (e.g., moisture absorption). | Store the solid compound in a desiccator. Use anhydrous DMSO for preparing stock solutions. | |
| Precipitate upon dilution into aqueous buffer | "Crashing out" due to low aqueous solubility. | Decrease the final concentration of the degrader. Minimize the final DMSO concentration (≤0.5%). Add the DMSO stock to the aqueous buffer with vigorous vortexing. |
| Incompatible buffer components. | Test solubility in different buffer systems. Some salts or additives can affect solubility. | |
| Precipitate in cell culture wells | Compound instability in the medium over time. | Assess the stability of the degrader in the cell culture medium. Consider replenishing the compound with fresh medium during the experiment. |
| Interaction with serum proteins. | Reduce the serum concentration if experimentally feasible. Test for precipitation in serum-free medium. |
Issue 2: Compound Instability and Inconsistent Activity
This guide helps to diagnose and resolve issues related to the stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced activity in assays | Degradation of the compound during storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from the solid powder. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Chemical instability in the assay buffer or cell culture medium. | Perform a stability study of the compound under your specific assay conditions using HPLC or LC-MS to check for degradation products. | |
| Photodegradation. | Protect the compound from light during storage and experiments by using amber vials or covering with foil. |
Data Presentation
Table 1: Representative Solubility Profile of this compound
| Solvent | Solubility (µg/mL) | Molarity (µM) | Appearance |
| DMSO | > 5000 | > 10000 | Clear solution |
| Ethanol | ~1000 | ~2000 | Clear solution |
| PBS (pH 7.4) | < 10 | < 20 | Suspension |
| Cell Culture Medium + 10% FBS | 10-25 | 20-50 | May form fine precipitate over time |
Note: These are representative data based on typical molecular glue degraders. Actual solubility should be determined experimentally.
Table 2: Representative Stability of this compound in Solution
| Condition | Time | Remaining Compound (%) | Method |
| DMSO at -20°C | 3 months | > 98% | HPLC-UV |
| DMSO at RT | 24 hours | ~95% | HPLC-UV |
| PBS (pH 7.4) at RT | 24 hours | ~80% | HPLC-UV |
| Cell Culture Medium + 10% FBS at 37°C | 24 hours | ~70-80% | LC-MS |
Note: These are representative data. Stability is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Addition of Compound: Add 2 µL of each DMSO concentration of this compound to the PBS-containing wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the approximate kinetic solubility.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Solution of interest (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (ACN)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately take an aliquot and mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation. This is the T=0 sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and mix with an equal volume of cold acetonitrile.
-
Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient elution method with a mobile phase consisting of water and acetonitrile with a modifier like formic acid. Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
Visualizations
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: Simplified GSPT1 signaling pathways in cancer.[1][2][3][4][5]
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 3. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cell line-specific responses to GSPT1 degrader-5
Welcome to the technical support center for GSPT1 degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2][3] It functions by forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The depletion of GSPT1 impairs translation termination and activates the integrated stress response, ultimately resulting in p53-independent cell death in cancer cells.[2][4]
Q2: I am observing inconsistent GSPT1 degradation. What are the possible causes?
A2: Inconsistent degradation can arise from several factors:
-
Suboptimal degrader concentration or treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Degradation is often rapid, with significant effects seen within 4 to 8 hours.[5]
-
Cell line variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in CRBN expression or other factors.[5][6]
-
Compound stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Cell passage number and density: Use cells with a low passage number and maintain consistent cell density during seeding and treatment.[7]
Q3: My cells appear to be resistant to this compound. What are the potential resistance mechanisms?
A3: Resistance to GSPT1 degraders can be acquired through several mechanisms:
-
Mutations in GSPT1: Mutations in the GSPT1 protein, particularly in the degron region, can prevent the formation of a stable ternary complex with the degrader and CRBN.[8] A common resistance mutation is G575N.[8]
-
Mutations in CRBN: Mutations in the E3 ligase component CRBN can also disrupt the ternary complex formation.
-
Low CRBN expression: The cell line may have low endogenous expression of CRBN, which is essential for the activity of the degrader.[7]
-
Increased expression of nonessential substrates: Increased levels of other proteins that bind to CRBN can compete with GSPT1 for degradation, leading to resistance.[5]
Q4: Are there any known off-target effects of this compound?
A4: While GSPT1 degraders are designed to be selective, off-target effects can occur, particularly at higher concentrations. Some GSPT1 degraders have been shown to degrade other proteins, such as IKZF1 and IKZF3.[7] It is recommended to perform proteomic analysis to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Problem 1: No GSPT1 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Test the compound in a positive control cell line known to be sensitive to GSPT1 degradation. |
| Low CRBN Expression | Verify CRBN protein levels in your cell line by Western blot. Consider using a cell line with higher CRBN expression.[7] |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[9] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[2] |
| Poor Antibody Quality | Validate your GSPT1 antibody using positive and negative controls. |
| Issues with Western Blot Protocol | Ensure complete cell lysis, use fresh lysis buffer with protease inhibitors, and optimize transfer efficiency and antibody concentrations. |
Problem 2: High cell toxicity observed at effective degrader concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | Perform a proteomics analysis to identify potential off-target proteins being degraded. |
| General cytotoxicity | Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific degradation-induced cell death and general cytotoxicity.[10] |
| Concentration too high | Use the lowest effective concentration that achieves significant GSPT1 degradation with minimal toxicity. |
Quantitative Data
The following tables provide representative data for GSPT1 degraders. Note that the specific values for this compound should be determined empirically in your cell line of interest.
Table 1: Representative In Vitro Degradation Potency of GSPT1 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound (hypothetical) | User-defined | To be determined | To be determined |
| CC-90009 | 22Rv1 | 19 | >90 |
| Compound 6 (SJ6986) | MV4-11 | ~10-100 | ~74 |
| MRT-2359 | CAL51 | 5 | 100 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[11]
Table 2: Representative Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | IC₅₀ (nM) |
| This compound (hypothetical) | User-defined | To be determined |
| CC-90009 | MOLM-13 | <10 |
| Compound 6 (SJ6986) | MV4-11 | 9.7 |
| MRT-2359 | NCI-H660 | <300 |
IC₅₀: Half-maximal inhibitory concentration.[11]
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol is for assessing the extent of GSPT1 degradation in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations for various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a membrane.[9]
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize GSPT1 levels to the loading control.[2]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the interaction between GSPT1, CRBN, and this compound.
Materials:
-
This compound
-
Cells expressing tagged GSPT1 and/or CRBN
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-HA for HA-tagged GSPT1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. To prevent degradation, pre-treat with a proteasome inhibitor (e.g., MG-132).
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the lysate with the immunoprecipitating antibody, followed by incubation with protein A/G beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against GSPT1 and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
minimizing cytotoxicity of GSPT1 degrader-5 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxicity of GSPT1 degrader-5 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue, designed to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1] It functions by forming a ternary complex between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.[1] GSPT1 is essential for translation termination, and its degradation impairs this process, activating the integrated stress response (ISR) pathway and leading to TP53-independent cell death.[2][3]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The therapeutic window for GSPT1 degraders stems from the differential protein translation rates between cancer and normal cells. Many cancer cells exhibit elevated rates of protein synthesis to support their rapid growth and proliferation.[2] Since GSPT1 degradation primarily affects cells with high translational activity, cancer cells are more susceptible to its cytotoxic effects.[2] This provides a potential mechanism for the relative sparing of normal cells, such as hematopoietic stem cells, which typically have lower translation rates.[2][3]
Q3: What are the potential causes of unexpected cytotoxicity in normal cells treated with this compound?
A3: Unexpected cytotoxicity in normal cells can arise from several factors:
-
Off-target protein degradation: The degrader may induce the degradation of proteins other than GSPT1.[4]
-
Inhibition of global protein synthesis: The degradation of GSPT1 can lead to a general reduction in the synthesis of short-lived proteins, which may be essential for normal cell survival.[5][6] This can be an indirect effect of on-target GSPT1 degradation.
-
Cell line-specific sensitivities: Some normal cell lines may have intrinsically higher basal translation rates or may be more sensitive to disruptions in protein homeostasis.
-
Compound-specific toxicity: The chemical scaffold of the degrader itself, independent of GSPT1 degradation, might possess inherent cytotoxicity.
Q4: How can I confirm that the observed cytotoxicity is a direct result of GSPT1 degradation?
A4: To confirm on-target cytotoxicity, you can perform a rescue experiment by expressing a degradation-resistant mutant of GSPT1 (e.g., G575N) in your normal cells.[6][7] If the expression of this mutant abrogates the cytotoxic effects of this compound, it strongly suggests that the cytotoxicity is mediated by GSPT1 degradation.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity observed in normal cell lines during experiments with this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps and Solutions
| Issue | Possible Cause | Recommended Action | Success Metric |
| High cytotoxicity at expected GSPT1 degradation concentrations | Off-target protein degradation | Perform unbiased proteomics (e.g., Tandem Mass Tag Mass Spectrometry) to identify unintended degraded proteins.[8] Compare the proteomic profile of cells treated with this compound to a negative control (e.g., a structurally similar but inactive molecule). | Identification of off-target proteins that could explain the cytotoxicity. |
| General inhibition of protein synthesis | Measure the impact on the levels of known short-lived proteins (e.g., MYC, MCL1) via Western blot.[6] Compare the effect to a known translation inhibitor like cycloheximide.[6] | Understanding if the cytotoxicity correlates with a general shutdown of protein synthesis. | |
| Cell-type specific sensitivity | Test this compound across a panel of different normal cell lines to determine if the cytotoxicity is widespread or specific.[5] | Identification of more robust normal cell line models for your experiments. | |
| Compound-intrinsic toxicity | Synthesize or obtain an inactive epimer or analogue of this compound that does not bind to the E3 ligase or GSPT1. Treat cells with this control compound to assess non-degrader-mediated toxicity. | Lack of cytotoxicity with the inactive control suggests the effect is dependent on protein degradation. | |
| Cytotoxicity observed at concentrations below effective GSPT1 degradation | High sensitivity of the cell line | Perform a detailed dose-response curve for both GSPT1 degradation (DC₅₀) and cytotoxicity (IC₅₀). | Determine if there is a therapeutic window where GSPT1 is degraded with minimal impact on cell viability. |
| Prolonged treatment duration | Conduct a time-course experiment to find the minimum treatment duration required for significant GSPT1 degradation. | Reduced cytotoxicity by shortening the exposure time while still achieving the desired level of GSPT1 knockdown. |
Key Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To quantify the cytotoxic effect of this compound on normal cells.
Methodology:
-
Cell Seeding: Plate normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the expected onset of cytotoxicity (e.g., 24, 48, 72 hours).
-
Assay Procedure (using CellTiter-Glo as an example):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Western Blot for GSPT1 Degradation
Objective: To confirm and quantify the degradation of GSPT1 protein following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize GSPT1 levels to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded).
Apoptosis Assay (e.g., Annexin V Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.[9][10]
Methodology:
-
Cell Treatment: Treat normal cells with this compound at various concentrations and for different durations.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Signaling Pathway Diagram
Diagram: GSPT1 Degradation Pathway and Downstream Effects
Caption: The induced degradation of GSPT1 and its downstream signaling cascade.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. marinbio.com [marinbio.com]
Technical Support Center: GSPT1 Degradation and E3 Ligase Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of low E3 ligase expression on GSPT1 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary E3 ubiquitin ligase responsible for GSPT1 degradation?
A1: The primary E3 ubiquitin ligase complex involved in the targeted degradation of GSPT1 is the Cullin-RING Ligase 4 (CRL4) complex, with Cereblon (CRBN) acting as the substrate receptor.[1][2][3][4][5][6][7][8] Molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) are designed to hijack this E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[2][9]
Q2: How does low expression of the E3 ligase CRBN affect GSPT1 degradation?
A2: Low expression of Cereblon (CRBN) is a critical factor that can significantly impair the degradation of GSPT1.[10][11] Since CRBN is the direct interacting partner for GSPT1 in the presence of a degrader molecule, its reduced availability leads to inefficient formation of the GSPT1-degrader-CRBN ternary complex.[3][9] This, in turn, results in decreased ubiquitination and stabilization of GSPT1 protein levels, even in the presence of a potent degrader.[10] Studies have shown a strong correlation between high CRBN expression and sensitivity to GSPT1 molecular glue degraders.[11]
Q3: My GSPT1 degrader is not working. Could low E3 ligase expression be the cause?
A3: Yes, low expression of the E3 ligase Cereblon (CRBN) in your experimental cell line is a common reason for the failure of GSPT1 degraders.[10] It is crucial to confirm the expression level of CRBN in your chosen cell model.[10] If CRBN expression is low or absent, the degrader will be unable to effectively recruit the E3 ligase machinery to GSPT1, resulting in a lack of degradation.
Q4: How can I troubleshoot experiments where I suspect low E3 ligase expression is impacting GSPT1 degradation?
A4: Refer to the troubleshooting guide below for a systematic approach to addressing this issue. Key steps include verifying CRBN expression, selecting appropriate cell lines, and considering alternative approaches if CRBN levels are insufficient.
Troubleshooting Guides
Issue: Inefficient or No GSPT1 Degradation Observed
This guide provides a step-by-step approach to troubleshoot experiments where GSPT1 degradation is not proceeding as expected, with a focus on the role of E3 ligase expression.
Step 1: Verify E3 Ligase (CRBN) Expression
-
Problem: The selected cell line may have low or undetectable levels of CRBN.
-
Solution:
-
Western Blot Analysis: Perform a Western blot to determine the endogenous protein levels of CRBN in your cell lysate. Compare this to a positive control cell line known to have high CRBN expression.
-
Quantitative PCR (qPCR): Measure the mRNA expression level of CRBN to assess its transcriptional activity.
-
-
Expected Outcome: Confirmation of CRBN protein expression in your experimental system. If expression is low, consider the solutions in Step 2.
Step 2: Cell Line Selection
-
Problem: The chosen cell line is not suitable for GSPT1 degradation studies due to low endogenous CRBN.
-
Solution:
-
Select a Different Cell Line: If CRBN expression is confirmed to be low, switch to a cell line known to have robust CRBN expression. Acute myeloid leukemia (AML) and multiple myeloma cell lines often exhibit high CRBN levels.[11]
-
CRBN Overexpression: If changing the cell line is not feasible, consider transiently or stably overexpressing CRBN in your current cell line to rescue the degradation phenotype.
-
-
Expected Outcome: Successful GSPT1 degradation in a suitable cell line or a CRBN-overexpressing system.
Step 3: Confirm Ternary Complex Formation
-
Problem: Even with sufficient E3 ligase, the ternary complex (GSPT1-degrader-CRBN) may not be forming efficiently.
-
Solution:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down CRBN and blot for GSPT1 (or vice versa) in the presence of the degrader. An increased interaction in the presence of the degrader indicates successful ternary complex formation.
-
-
Expected Outcome: Detection of the GSPT1-CRBN interaction, confirming the mechanism of action of your degrader.
Step 4: Assess Proteasome Function
-
Problem: The proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, may be inhibited or dysfunctional.
-
Solution:
-
Proteasome Inhibitor Control: Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) alongside your GSPT1 degrader. If the degrader is working, you should see an accumulation of ubiquitinated GSPT1 and a rescue of total GSPT1 levels.[12]
-
-
Expected Outcome: Stabilization of GSPT1 levels in the presence of a proteasome inhibitor, confirming that the degradation is proteasome-dependent.
Quantitative Data Summary
Table 1: Impact of CRBN Expression on GSPT1 Degrader Efficacy
| Cell Line | CRBN Expression Level | GSPT1 Degrader IC50 | Reference |
| MM1.S (Multiple Myeloma) | High | Potent (nM range) | [1] |
| AML Cell Lines | High | Potent (nM range) | [11] |
| Non-NEC Cells | Low | Less Sensitive | [11] |
| CRBN Knockout Cells | Absent | Inactive | [13] |
Note: IC50 values are dependent on the specific GSPT1 degrader used and the assay conditions. This table provides a qualitative comparison.
Experimental Protocols
Protocol 1: Western Blot for GSPT1 and CRBN Expression
This protocol details the steps to quantify the protein levels of GSPT1 and CRBN in cell lysates.
Materials:
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[14]
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.[14]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the GSPT1 and CRBN signals to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for GSPT1-CRBN Interaction
This protocol is for confirming the formation of the ternary complex between GSPT1, a degrader, and CRBN.
Materials:
-
Cell line of interest
-
GSPT1 degrader
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CRBN antibody (for immunoprecipitation) or anti-GSPT1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment:
-
Treat cells with the GSPT1 degrader and a proteasome inhibitor for 4-6 hours to stabilize the ternary complex.[15]
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.[16]
-
-
Pre-clearing Lysate:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.[16]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CRBN antibody overnight at 4°C.[15]
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.[15]
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[15]
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN.[15]
-
Protocol 3: siRNA-mediated Knockdown of CRBN
This protocol describes how to transiently reduce the expression of CRBN to validate its role in GSPT1 degradation.
Materials:
-
Cell line of interest
-
siRNA targeting CRBN (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Validation and Experimentation:
-
After incubation, harvest a portion of the cells to validate CRBN knockdown by Western blot or qPCR.
-
Treat the remaining cells with the GSPT1 degrader and assess GSPT1 protein levels as described in Protocol 1.
-
Visualizations
Caption: GSPT1 degradation pathway mediated by a molecular degrader and the CRL4-CRBN E3 ligase complex.
Caption: Troubleshooting workflow for experiments with inefficient GSPT1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00347C [pubs.rsc.org]
- 9. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Interpreting Unexpected Phenotypes After GSPT1 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes during experiments involving GSPT1 degradation.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1 and what is its primary function?
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis.[1] It is a component of the translation termination complex, where it works with eRF1 to ensure that protein synthesis stops accurately at stop codons.[1] GSPT1 is a GTPase, and its activity is essential for the release of newly synthesized proteins from the ribosome.[2][3] Beyond its role in translation, GSPT1 is also involved in cell cycle progression, particularly the G1 to S phase transition, and apoptosis.[2][4][5][6]
Q2: How do GSPT1 degraders work?
GSPT1 degraders are typically molecular glues or proteolysis-targeting chimeras (PROTACs).[1][5] These small molecules work by hijacking the cell's natural protein disposal system.[1] They induce proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is part of the CRL4^CRBN complex.[1][7] This proximity leads to the tagging of GSPT1 with ubiquitin, marking it for degradation by the proteasome.[1][5]
Q3: What are the expected downstream effects of GSPT1 degradation?
The primary and most direct consequence of GSPT1 degradation is the impairment of translation termination.[1][8] This leads to ribosomes reading through stop codons, resulting in the production of abnormal proteins with C-terminal extensions.[1] The accumulation of these aberrant proteins, along with stalled ribosomes, triggers the Integrated Stress Response (ISR), a key cellular signaling network that responds to various stress conditions to restore homeostasis.[1][8][9][10][11] A hallmark of ISR activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general reduction in protein synthesis while selectively translating certain stress-response proteins like ATF4.[1][8] Ultimately, these events can lead to TP53-independent cell death, particularly in cancer cells that are highly dependent on protein synthesis.[8][9][10][11][12]
Q4: Are there known off-target effects associated with GSPT1 degraders?
Yes, off-target effects are a known challenge with GSPT1 degraders.[12][13] Some degraders, particularly those based on thalidomide-like scaffolds, can also induce the degradation of other proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][14] Additionally, because GSPT1 degradation inhibits overall protein synthesis, it can indirectly lead to the depletion of short-lived proteins, which may be mistaken for a direct off-target effect of the degrader.[12][15]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Problem 1: Inconsistent degradation of GSPT1 between experiments.
| Possible Cause | Suggested Solution |
| Cell Passage Number: High-passage cells may exhibit phenotypic drift. | Use cells within a consistent and low passage range for all experiments. |
| Cell Density: Cell density at the time of treatment can influence drug response. | Ensure consistent cell seeding density across all experiments. |
| Compound Stability: The degrader compound may be unstable in solution. | Prepare fresh stock solutions and working dilutions for each experiment. |
Problem 2: No degradation of GSPT1 is observed.
| Possible Cause | Suggested Solution |
| Low CRBN Expression: The cell line may have low endogenous expression of CRBN, which is required for the activity of many GSPT1 degraders.[7] | Verify CRBN protein levels by Western blot. Consider using a cell line with known high CRBN expression as a positive control.[16][17] |
| Compound Inactivity: The degrader may be inactive. | Test the compound in a validated positive control cell line known to be sensitive to GSPT1 degradation. |
| Incorrect Concentration: The concentration of the degrader may be too low. | Perform a dose-response experiment to determine the optimal concentration for GSPT1 degradation. |
Problem 3: Unexpected or excessive cytotoxicity is observed.
| Possible Cause | Suggested Solution |
| Off-target Protein Degradation: The degrader may be causing the degradation of other essential proteins.[14] | Perform proteomic analysis to identify other degraded proteins. Titrate the degrader to the lowest effective concentration for GSPT1 degradation to minimize off-target effects. |
| Indirect Effects on Short-Lived Proteins: The general inhibition of protein synthesis due to GSPT1 degradation can be toxic.[12][15] | Correlate the timing of cytotoxicity with the timing of GSPT1 degradation and ISR activation. |
| High Cellular Dependence on Translation: The cell line may be particularly sensitive to disruptions in protein synthesis.[8] | Compare the cytotoxic effects across a panel of cell lines with varying reliance on protein synthesis. |
Problem 4: Degradation of other proteins (e.g., IKZF1/3) is observed.
| Possible Cause | Suggested Solution |
| Compound Specificity: The chemical structure of the degrader may have an affinity for promoting the interaction between CRBN and other proteins like IKZF1/3.[7][14] | If available, test a more selective GSPT1 degrader. Perform a CRBN-knockout experiment to confirm the degradation is CRBN-dependent. |
| High Compound Concentration: Using the degrader at concentrations well above its DC50 for GSPT1 can lead to off-target effects.[7] | Perform a careful dose-response analysis to find the optimal concentration that maximizes GSPT1 degradation while minimizing off-target degradation. |
Problem 5: My short-lived protein of interest appears to be degraded.
| Possible Cause | Suggested Solution |
| Indirect Effect of Translation Inhibition: GSPT1 degradation stalls overall protein synthesis, leading to the rapid depletion of proteins with short half-lives.[12][15] | Use a protein synthesis inhibitor like cycloheximide (B1669411) as a control. If the degradation of your protein of interest is similar with the GSPT1 degrader and cycloheximide, the effect is likely indirect.[15] |
| Direct Off-Target Effect: While less likely for all short-lived proteins, a direct off-target effect cannot be entirely ruled out. | Perform a CRBN-dependent degradation assay. If the degradation of your protein of interest is not CRBN-dependent, it is not a direct off-target of a CRBN-mediated degrader. |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 Degradation and ISR Markers
Objective: To quantify the degradation of GSPT1 and assess the activation of the Integrated Stress Response (ISR).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the GSPT1 degrader for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-GSPT1
-
Anti-phospho-eIF2α (for ISR activation)
-
Anti-total-eIF2α
-
Anti-ATF4 (for ISR activation)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Protocol 2: CRBN-Dependent Degradation Assay
Objective: To confirm that the degradation of a protein is dependent on the E3 ligase Cereblon (CRBN).
Methodology:
-
Cell Lines: Use both wild-type cells and cells with a knockout or knockdown of CRBN.
-
Cell Culture and Treatment: Culture both wild-type and CRBN-deficient cells in appropriate media. Treat the cells with the GSPT1 degrader at various concentrations and for different time points. Include a vehicle control.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 to assess the levels of GSPT1 (or the other protein of interest).
-
Data Analysis: Compare the degradation of the target protein in wild-type versus CRBN-deficient cells. Degradation that occurs only in wild-type cells is considered CRBN-dependent.
Protocol 3: Translation Termination Reporter Assay
Objective: To functionally assess the impairment of translation termination.
Methodology:
-
Reporter Construct: Use a dual-reporter construct, such as Luciferase-stop codon-GFP, cloned into an expression vector. In this system, Luciferase is only produced with normal translation termination. If the stop codon is read through due to impaired termination, a fusion protein of Luciferase and GFP will be produced.
-
Transfection: Transfect the reporter construct into the cells of interest.
-
Compound Treatment: After 24-48 hours, treat the transfected cells with the GSPT1 degrader or a vehicle control.
-
Reporter Gene Assay:
-
Measure Luciferase activity using a luminometer.
-
Measure GFP fluorescence using a fluorometer or by flow cytometry.
-
-
Data Analysis: A decrease in the Luciferase signal and/or an increase in the GFP signal (or a shift in the Luciferase/GFP ratio) in degrader-treated cells compared to controls indicates impaired translation termination.[1]
Protocol 4: Proteasome Inhibition Assay
Objective: To confirm that protein degradation is mediated by the proteasome.
Methodology:
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) for 1-2 hours.[7]
-
Degrader Addition: Add the GSPT1 degrader to the pre-treated cells and incubate for the desired time.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for the protein of interest.
-
Data Analysis: If the proteasome inhibitor "rescues" the protein from degradation (i.e., the protein level remains high in the co-treated sample compared to the sample with the degrader alone), it confirms that the degradation is proteasome-dependent.[7]
Quantitative Data Summaries
Table 1: Example Dose-Response Data for a GSPT1 Degrader
| Degrader Concentration (nM) | GSPT1 Level (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 50 | 90 |
| 100 | 15 | 60 |
| 1000 | 5 | 20 |
Table 2: Example Time-Course of GSPT1 Degradation and ISR Activation
| Time (hours) | GSPT1 Level (% of Control) | p-eIF2α / total eIF2α Ratio | ATF4 mRNA Fold Change |
| 0 | 100 | 1.0 | 1.0 |
| 2 | 70 | 1.5 | 2.0 |
| 4 | 40 | 3.0 | 5.0 |
| 8 | 15 | 4.5 | 8.0 |
| 24 | <10 | 2.5 | 3.0 |
Visualizations
Caption: Mechanism of CRBN-mediated GSPT1 degradation.
Caption: Downstream consequences of GSPT1 degradation.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for CRBN-dependency assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 6. Gene - GSPT1 [maayanlab.cloud]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GSPT1 Degrader-5 vs. CC-885 and Other GSPT1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination, has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of GSPT1 degrader-5 against the well-characterized GSPT1 degrader CC-885 and other notable alternatives, supported by available experimental data.
Executive Summary
GSPT1 degraders, a class of molecular glue molecules, function by inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This disruption of protein synthesis has shown potent anti-tumor activity, particularly in hematological malignancies.
CC-885 was a first-in-class GSPT1 degrader that demonstrated broad anti-tumor efficacy. However, its clinical development has been hampered by off-target effects and associated toxicities. Newer generation degraders, such as CC-90009 (also known as Eragidomide), have been engineered for higher selectivity to GSPT1, aiming to improve the therapeutic window. Information on this compound is currently limited to its degradation potency, highlighting the need for further public data to fully assess its potential.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, CC-885, and other key GSPT1 degraders.
Table 1: In Vitro Degradation and Anti-proliferative Potency
| Compound | Target | DC50 (nM) | Cell Line(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | GSPT1 | 144 | Not Specified | Not Available | Not Available | [1] |
| CC-885 | GSPT1 | Not specified in comparable format | Multiple | 100 - 1000 | AML cell lines | [2] |
| CC-90009 | GSPT1 | Not specified in comparable format | Multiple | 3 - 75 | 11 AML cell lines | [3] |
| LYG-409 | GSPT1 | 7.87 | KG-1 | 9.50 | KG-1 | [4] |
| MRT-2359 | GSPT1 | Not Specified | Multiple | Nanomolar range | NSCLC and SCLC cell lines | [5] |
Note: DC50 is the concentration required for 50% maximal degradation. IC50 is the concentration required for 50% inhibition of cell proliferation. Data for different compounds are from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Selectivity Profile
| Compound | Primary Target | Known Off-Targets | Reference(s) |
| This compound | GSPT1 | Not Available | |
| CC-885 | GSPT1 | IKZF1, IKZF3, CK1α, BNIP3L, PLK1, CDK4 | [6][7][8] |
| CC-90009 | GSPT1 | Minimal | [9] |
Signaling Pathways and Mechanism of Action
GSPT1 degraders function as molecular glues that induce the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein GSPT1. This proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome. The depletion of GSPT1 impairs translation termination, leading to ribosome stalling and activation of the integrated stress response (ISR), ultimately resulting in apoptosis in cancer cells.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blot for GSPT1 Degradation
This assay is used to quantify the reduction of GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., AML cell lines like MV4-11, MOLM-13)
-
GSPT1 degrader compound (e.g., this compound, CC-885)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with a range of degrader concentrations for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the GSPT1 signal to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control to determine the DC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
GSPT1 degrader compounds
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the GSPT1 degrader.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
Caption: General experimental workflow for in vitro characterization.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics can provide a global view of protein expression changes to identify on-target and off-target effects of the degraders.
Materials:
-
Cell lysates from degrader-treated and control cells
-
DTT, Iodoacetamide, and Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents for labeling
-
LC-MS/MS system
-
Proteomics data analysis software
Protocol:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides with trypsin.
-
-
TMT Labeling: Label peptide samples from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis:
-
Search the mass spectrometry data against a protein database to identify and quantify proteins.
-
Compare protein abundance between treated and control samples to identify significantly downregulated proteins.
-
Discussion and Conclusion
The available data indicates that while this compound shows activity in degrading GSPT1, a comprehensive assessment of its performance against CC-885 and other degraders is not yet possible due to the limited public information.
CC-885, as a first-generation GSPT1 degrader, has demonstrated potent anti-tumor activity but is associated with a broader off-target profile, which may contribute to toxicity.[6][7][8] This has led to the development of more selective degraders like CC-90009, which exhibits a much cleaner proteomics profile, primarily degrading GSPT1.[9] This enhanced selectivity is a critical attribute for a therapeutic candidate, potentially leading to a better safety profile.
For researchers investigating the specific biological consequences of GSPT1 loss, highly selective degraders like CC-90009 are invaluable tools. The broader activity of CC-885, while potentially contributing to its efficacy, also complicates the interpretation of experimental results due to its effects on other proteins.
The development of novel GSPT1 degraders with improved potency, selectivity, and pharmacokinetic properties, such as LYG-409 and MRT-2359, is an active area of research. As more data on these and other emerging GSPT1 degraders, including this compound, becomes available, a more complete comparative landscape will emerge, guiding the selection of the most appropriate compounds for further preclinical and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degraders: A Comparative Guide for Researchers
A Head-to-Head Analysis of GSPT1 Degrader-5 (Molecular Glue) and GSPT1-Targeting PROTACs
In the rapidly evolving field of targeted protein degradation, molecules that eliminate the G1 to S phase transition 1 (GSPT1) protein have emerged as promising therapeutic candidates, particularly in oncology. This guide provides a detailed comparison of two distinct modalities for GSPT1 degradation: this compound, a "molecular glue," and Proteolysis Targeting Chimeras (PROTACs) that target GSPT1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols required for their evaluation.
Executive Summary
GSPT1 is a crucial protein involved in the regulation of cell cycle progression and translation termination.[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Both molecular glues and PROTACs leverage the cell's ubiquitin-proteasome system to induce the degradation of GSPT1, but they do so through different mechanisms.
This compound is a molecular glue that induces a conformational change in the E3 ubiquitin ligase Cereblon (CRBN), leading to the recruitment and subsequent ubiquitination and degradation of GSPT1. In contrast, GSPT1-targeting PROTACs are heterobifunctional molecules that act as a bridge, bringing GSPT1 into close proximity with an E3 ligase to facilitate its degradation. This guide presents a comparative analysis of their efficacy, selectivity, and mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of GSPT1 Degraders
The following tables summarize the performance of this compound and various GSPT1-targeting PROTACs based on reported experimental data.
Table 1: GSPT1 Molecular Glue Degraders - Performance Data
| Compound | Target | DC50 | Dmax | Cell Line | Assay Conditions | Reference |
| This compound | GSPT1 | 144 nM | Not Reported | Not Reported | Not Reported | [2] |
| CC-90009 | GSPT1 | Not Reported | >70% degradation at 100 nM (24h) | Primary AML cells | 24-hour treatment | [3] |
| SJ6986 | GSPT1/2 | 2.1 nM | >90% (24h) | MV4-11 | 24-hour treatment | [4] |
| Compound 34f | GSPT1 | 0.269 nM | >95% at 10 nM | KG-1 | Not Reported | [5] |
Table 2: GSPT1-Targeting PROTACs - Performance Data
| Compound | Target(s) | DC50 (GSPT1) | Dmax (GSPT1) | Cell Line | Assay Conditions | Reference |
| BWA-6047 | AR/AR-V7 and GSPT1 | 1.2 nM | 94% | 22Rv1 | Not Reported | [6][7] |
| YB-3-17 | mTOR and GSPT1 | 5 nM | Not Reported | U87 | Not Reported | [1][8][9][10] |
| MI-389 | GSPT1 | Not Reported | Not Reported | AML and ALL cell lines | Not Reported | [11][12][13] |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of GSPT1 degraders. Below are protocols for key experiments.
Western Blotting for GSPT1 Degradation
Objective: To quantify the reduction in GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML)
-
GSPT1 degrader (e.g., this compound or a GSPT1 PROTAC) and DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer buffer, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. After overnight incubation, treat the cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) or a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours).[4] Include a DMSO-treated vehicle control.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the vehicle-treated control.[4]
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GSPT1 degrader.
Materials:
-
Cancer cell lines
-
GSPT1 degrader and DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After overnight incubation, treat the cells with serial dilutions of the GSPT1 degrader.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
In Vitro Ubiquitination Assay
Objective: To biochemically confirm that the degrader induces the ubiquitination of GSPT1.
Materials:
-
Recombinant E1 and E2 enzymes
-
Recombinant CRL4-CRBN complex
-
Recombinant GSPT1 protein
-
Biotin-Ubiquitin and ATP
-
GSPT1 degrader
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme (100 nM), E2 enzyme (200 nM), CRL4-CRBN complex (1 µM), GSPT1 protein (500 nM), Biotin-Ubiquitin (5 µM), and ATP (2 mM). Add varying concentrations of the GSPT1 degrader.[14]
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[14]
-
Detection:
-
Resolve the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with Streptavidin-HRP to detect poly-ubiquitin chains. A high-molecular-weight smear indicates GSPT1 ubiquitination.[14]
-
Optionally, the membrane can be stripped and re-probed with an anti-GSPT1 antibody.[14]
-
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving GSPT1 and the mechanisms of action for molecular glues and PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. YB-3–17_TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. YB-3-17 | GSPT1 degrader, mTOR inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MI-389 | PROTAC GSPT1 Degrader | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of GSPT1 Degrader Selectivity: CC-90009 vs. a Broader Profile Compound
For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity profiles of two prominent GSPT1-targeting molecular glue degraders: the clinical-stage, highly selective CC-90009, and the first-in-class, broader-acting compound CC-885. This analysis is supported by experimental data to inform the selection of appropriate chemical tools for research and therapeutic development.
The degradation of the translation termination factor GSPT1 has emerged as a promising therapeutic strategy in oncology, particularly for acute myeloid leukemia (AML).[1][2] Molecular glue degraders that co-opt the E3 ubiquitin ligase Cereblon (CRBN) to target GSPT1 have demonstrated potent anti-tumor activity.[1][3] However, the clinical success of these agents is intimately linked to their selectivity. This guide contrasts the highly selective profile of CC-90009 with the broader activity of CC-885, which will be used as a representative example of a less selective GSPT1 degrader for the purpose of this comparison.
Mechanism of Action: Shared Pathway, Divergent Outcomes
Both CC-90009 and CC-885 function by binding to the CRBN E3 ubiquitin ligase, creating a novel protein surface that recruits GSPT1 for polyubiquitination and subsequent proteasomal degradation.[1][4] The depletion of GSPT1 impairs translation termination, triggering an integrated stress response (ISR) that ultimately leads to p53-independent apoptosis in cancer cells.[1][4][5] While the core mechanism is the same, the specificity with which they induce degradation of GSPT1 versus other proteins is a key differentiator.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Comparative Selectivity Profile
The key distinction between CC-90009 and CC-885 lies in their selectivity for GSPT1. While both effectively degrade GSPT1, CC-885 exhibits significant off-target activity, degrading other proteins such as the lymphoid transcription factors IKZF1 and IKZF3, and the kinase CK1α.[1] This broader activity profile is associated with off-target toxicities that have posed challenges in its clinical development.[1][4]
In contrast, CC-90009 was developed to have a more refined selectivity profile.[1] Proteomic studies have confirmed that CC-90009 is highly selective for GSPT1, with minimal effects on the broader proteome, including other known neosubstrates of CC-885 like IKZF1.[4]
| Feature | GSPT1 Degrader (CC-885) | CC-90009 |
| Primary Target | GSPT1 | GSPT1 |
| Other Notable Substrates | IKZF1, IKZF3, CK1α, HBS1L | Minimal to none reported |
| Selectivity Profile | Broad | Highly Selective |
| Associated Toxicities | Off-target toxicities reported | Improved safety profile |
Quantitative Proteomics Data
Mass spectrometry-based proteomic analyses have been instrumental in defining the selectivity of these degraders. In studies with AML cell lines, treatment with CC-90009 resulted in a marked reduction in GSPT1 protein levels with little to no change in the abundance of other proteins.[4][6] Conversely, similar experiments with CC-885 would show degradation of GSPT1 along with other neosubstrates.
| Protein | Effect of CC-885 Treatment | Effect of CC-90009 Treatment |
| GSPT1 | Significant Degradation | Significant Degradation |
| IKZF1 | Significant Degradation | No Significant Change |
| IKZF3 | Significant Degradation | No Significant Change |
| CK1α | Significant Degradation | No Significant Change |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are outlines of the key experimental protocols used to generate the comparative data.
Cell Culture and Treatment
Human AML cell lines (e.g., KG-1, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For degradation studies, cells are seeded at a specified density and treated with either the GSPT1 degrader (e.g., CC-90009 or CC-885) at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 4, 8, or 24 hours).[7]
Western Blotting
To assess the degradation of specific proteins, cell lysates are prepared following treatment. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for GSPT1, IKZF1, and other potential off-targets, as well as a loading control (e.g., β-actin or GAPDH). The blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.
Caption: Western blotting experimental workflow.
Quantitative Mass Spectrometry-based Proteomics
For a global, unbiased assessment of protein abundance changes, tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
-
Sample Preparation: Cells are treated with the degrader or vehicle control. Cell lysates are collected, and proteins are digested into peptides, typically with trypsin.
-
TMT Labeling: Peptides from each condition are differentially labeled with isobaric TMT reagents.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.
-
Data Analysis: The resulting spectra are used to identify and quantify peptides and, by extension, proteins. The relative abundance of each protein across the different treatment conditions is determined by comparing the reporter ion intensities.
Caption: Quantitative proteomics workflow.
Conclusion
The comparison between CC-90009 and a broader-acting GSPT1 degrader like CC-885 underscores the importance of selectivity in the development of targeted protein degraders. While both compounds effectively induce the degradation of GSPT1, the superior selectivity of CC-90009 for its intended target minimizes off-target effects, offering a potentially safer and more precise therapeutic tool.[1] For researchers investigating the specific biological consequences of GSPT1 loss, CC-90009 represents a more precise chemical probe. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel GSPT1 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 6. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
GSPT1: A Comprehensive Guide to its Validation as a Therapeutic Target in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of GSPT1 (G1 to S phase transition 1) as a therapeutic target in leukemia against established and emerging alternative strategies. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for evaluating the potential of GSPT1-targeted therapies.
Executive Summary
GSPT1 has emerged as a compelling therapeutic target in leukemia, particularly in acute myeloid leukemia (AML). As a key regulator of protein translation termination, its degradation leads to cellular stress and apoptosis in cancer cells. This guide evaluates the preclinical and clinical evidence supporting GSPT1-targeted therapy, primarily through the action of molecular glue degraders like CC-90009. A comparative analysis against other targeted therapies for leukemia—FLT3 inhibitors, BCL-2 inhibitors, and T-cell engagers—is provided to contextualize the therapeutic potential of GSPT1 modulation.
GSPT1 as a Therapeutic Target
GSPT1 is a translation termination factor that, in complex with eRF1, facilitates the release of newly synthesized polypeptide chains from the ribosome.[1][2] Targeted degradation of GSPT1 via molecular glues, such as CC-90009, co-opts the Cereblon (CRBN) E3 ubiquitin ligase complex to induce GSPT1 ubiquitination and subsequent proteasomal degradation.[3][4] This disruption of translation termination triggers the Integrated Stress Response (ISR) and ultimately leads to TP53-independent apoptosis, a significant advantage in cancers with mutated or non-functional p53.[5][6][7]
Preclinical and Clinical Efficacy of GSPT1 Degraders
The GSPT1 degrader CC-90009 has demonstrated potent anti-leukemic activity in both preclinical models and early clinical trials. It exhibits robust growth inhibition and induction of apoptosis across a range of AML cell lines and primary patient samples.
Table 1: Preclinical and Early Clinical Efficacy of the GSPT1 Degrader CC-90009 in Leukemia
| Model System | Metric | Value | Reference |
| AML Cell Lines | |||
| 11 Human AML Cell Lines | IC50 Range | 3 - 75 nM | |
| U937 | Growth Inhibition | Concentration-dependent (0.01-10 µM) | |
| Primary AML Patient Samples | |||
| 30 Patient Samples | Average EC50 | 21 nM | |
| 35 Patient-Derived Xenografts (PDX) | In vivo efficacy | Decreased leukemic engraftment | |
| Phase I Clinical Trial (Relapsed/Refractory AML) | |||
| NCT02848001 | Response | Promising antileukemic activity, including complete remissions | [8] |
Comparative Analysis of Therapeutic Targets in Leukemia
To objectively evaluate GSPT1 as a therapeutic target, this section compares its performance with three other key therapeutic strategies in AML: FLT3 inhibition, BCL-2 inhibition, and T-cell engaging therapies.
FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in AML, making it a prime therapeutic target. Several FLT3 inhibitors have been approved for the treatment of FLT3-mutated AML.
Table 2: Clinical Efficacy of Selected FLT3 Inhibitors in Relapsed/Refractory FLT3-mutated AML
| Drug | Trial | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Gilteritinib | ADMIRAL (matched population) | 57% | 10.2 months | [9] |
| CHRYSALIS (prior TKI) | 42% | 7.2 months | [10] | |
| Real-world data | 44% (CR) | - | [11] | |
| Quizartinib (B1680412) | QuANTUM-R | 48% | 6.2 months | [9] |
| Real-world data | 56% (ORR) | 4.74 months | [12] | |
| Midostaurin | (in combination with chemo) | - | - | [11] |
BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis and is often overexpressed in leukemia cells. Venetoclax (B612062), a selective BCL-2 inhibitor, has shown significant efficacy, particularly in combination with hypomethylating agents.
Table 3: Clinical Efficacy of Venetoclax-Based Regimens in AML
| Regimen | Patient Population | Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi) Rate | Median Overall Survival (OS) | Reference |
| Venetoclax + Azacitidine | Newly Diagnosed, Unfit for Intensive Chemo (VIALE-A) | 66.4% (CR/CRi) | 14.7 months | [13] |
| Venetoclax + Azacitidine | Newly Diagnosed, Unfit for Intensive Chemo (Real-world) | 72% (Composite CR) | 10.1 - 11.2 months | [14] |
| Venetoclax + Low-Dose Cytarabine | Newly Diagnosed, Unfit for Intensive Chemo (VIALE-C) | 48% (CR/CRi) | 7.2 months | [15] |
| Venetoclax Combinations | Relapsed/Refractory | 21% (Objective Response) | 3.0 months | [16] |
T-Cell Engagers
T-cell engagers are bispecific antibodies that redirect a patient's own T-cells to kill cancer cells. Flotetuzumab, which targets CD123 on AML cells and CD3 on T-cells, has shown promise in heavily pretreated patients.
Table 4: Clinical Efficacy of Flotetuzumab in Relapsed/Refractory AML
| Patient Population | Complete Remission (CR) / CR with Partial Hematologic Recovery (CRh) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) in Responders | Reference |
| Primary Induction Failure/Early Relapse (PIF/ER) | 26.7% (CR/CRh) | 30.0% | 10.2 months | [17][18] |
| Primary Refractory | 32.1% (CR) | - | - | [19] |
Signaling Pathways and Experimental Workflows
GSPT1 Degradation Signaling Pathway
The degradation of GSPT1 by molecular glues like CC-90009 initiates a signaling cascade that culminates in apoptosis. The diagram below illustrates this pathway.
Caption: GSPT1 degradation by CC-90009 leads to apoptosis.
Experimental Workflow for GSPT1 Target Validation
Validating GSPT1 as the definitive target of a degrader is crucial. The following workflow outlines a typical experimental approach.
Caption: A logical workflow for validating GSPT1 as a drug target.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Leukemia cell lines
-
96-well opaque-walled multiwell plates
-
GSPT1 degrader (e.g., CC-90009)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed leukemia cells in a 96-well plate at a desired density and allow them to acclimate.
-
Prepare serial dilutions of the GSPT1 degrader and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration.
Western Blot for GSPT1 Degradation
Objective: To detect and quantify the levels of GSPT1 protein following treatment with a degrader.
Materials:
-
Leukemia cells
-
GSPT1 degrader
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat leukemia cells with the GSPT1 degrader at various concentrations and time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
CRISPR-Cas9 Knockout for Target Validation
Objective: To validate that the cytotoxic effect of a GSPT1 degrader is dependent on the presence of Cereblon (CRBN).
Materials:
-
Leukemia cell line sensitive to the GSPT1 degrader
-
Lentiviral vectors encoding Cas9 and a guide RNA (gRNA) targeting CRBN
-
Non-targeting gRNA control
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
GSPT1 degrader
Protocol:
-
Design and clone a gRNA targeting a critical exon of the CRBN gene into a lentiviral vector.
-
Produce lentivirus by co-transfecting HEK293T cells with the gRNA vector, a Cas9-expressing vector, and packaging plasmids.
-
Transduce the target leukemia cell line with the CRBN-targeting or non-targeting control lentivirus in the presence of polybrene.
-
Select for transduced cells using puromycin.
-
Expand the CRBN knockout and control cell populations.
-
Confirm the knockout of CRBN protein expression by Western blot.
-
Treat both the CRBN knockout and control cells with a range of concentrations of the GSPT1 degrader.
-
Perform a cell viability assay (as described above) to determine the IC50 in both cell lines.
-
A significant increase in the IC50 in the CRBN knockout cells compared to the control cells confirms that the degrader's activity is CRBN-dependent.
In Vivo Xenograft Model for AML
Objective: To evaluate the anti-leukemic efficacy of a GSPT1 degrader in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human AML cell line or patient-derived AML cells
-
Matrigel (optional)
-
GSPT1 degrader formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometer for analyzing human CD45+ cells in peripheral blood or bone marrow (for disseminated models)
Protocol:
-
Subcutaneously or intravenously inject a defined number of AML cells into immunodeficient mice. For subcutaneous models, cells can be mixed with Matrigel to promote tumor formation.
-
Allow the tumors to establish or the leukemia to engraft. Monitor tumor growth with calipers or engraftment by analyzing peripheral blood for human CD45+ cells.
-
Once tumors reach a certain size or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the GSPT1 degrader or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor the tumor volume, body weight, and overall health of the mice throughout the study.
-
For disseminated models, periodically assess the percentage of human CD45+ cells in the peripheral blood.
-
At the end of the study, euthanize the mice and harvest the tumors or bone marrow for further analysis (e.g., Western blot for GSPT1 levels, immunohistochemistry).
-
Compare the tumor growth inhibition or reduction in leukemic burden between the treatment and control groups to evaluate the in vivo efficacy of the GSPT1 degrader.
Conclusion
The validation of GSPT1 as a therapeutic target in leukemia is supported by a growing body of preclinical and early clinical evidence. The mechanism of action of GSPT1 degraders, leading to TP53-independent apoptosis, offers a distinct advantage, particularly in a disease as heterogeneous as AML. While alternative targeted therapies such as FLT3 and BCL-2 inhibitors have demonstrated significant clinical success, GSPT1-targeted therapy presents a novel approach with the potential to address unmet needs, including in patient populations with resistance to conventional therapies. Further clinical investigation is warranted to fully elucidate the therapeutic window and optimal combination strategies for GSPT1 degraders in the treatment of leukemia. This guide provides a foundational framework for researchers and drug developers to critically evaluate and advance the development of this promising therapeutic strategy.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ash.confex.com [ash.confex.com]
- 10. targetedonc.com [targetedonc.com]
- 11. A GIMEMA survey on therapeutic use and response rates of FLT3 inhibitors in acute myeloid leukemia: Insights from Italian real‐world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
- 13. onclive.com [onclive.com]
- 14. Shorter Durations of Venetoclax Yield Similar Response Rates in AML - The ASCO Post [ascopost.com]
- 15. Timing of response with venetoclax combination treatment in patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Flotetuzumab as salvage immunotherapy for refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flotetuzumab as salvage immunotherapy for refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bionews.com [bionews.com]
Navigating Resistance: A Comparative Guide to GSPT1 Molecular Glues in Oncology Research
For researchers, scientists, and drug development professionals, the emergence of GSPT1-targeting molecular glues has opened a promising new frontier in cancer therapy. However, the looming challenge of drug resistance necessitates a granular understanding of the cross-resistance profiles among different GSPT1 degraders. This guide provides an objective comparison of prominent GSPT1 molecular glues, supported by experimental data, to inform the rational design of next-generation therapies and strategies to overcome resistance.
Targeted protein degradation utilizing molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to eliminate the translation termination factor GSPT1 has demonstrated significant preclinical and early clinical activity, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1] Compounds like CC-885 and the more selective CC-90009 induce robust degradation of GSPT1, leading to impaired translation termination, activation of the integrated stress response, and ultimately, p53-independent cancer cell death.[2][3][4] This mechanism offers a potential therapeutic avenue for cancers harboring TP53 mutations, a frequent driver of chemotherapy resistance.[3]
However, the efficacy of these potent anti-cancer agents can be curtailed by the development of acquired resistance. Understanding the mechanisms of resistance and the extent of cross-resistance between different GSPT1 degraders is paramount for their successful clinical implementation.
Mechanisms of Resistance to GSPT1 Degraders
Acquired resistance to GSPT1 molecular glues primarily arises from genetic alterations that disrupt the formation of the key ternary complex, which consists of the GSPT1 protein, the molecular glue, and the CRBN E3 ligase. The most frequently observed resistance mechanisms include:
-
Mutations in GSPT1: Specific mutations within the β-hairpin structural degron of GSPT1 can interfere with the binding interface for the degrader-CRBN complex.[5] A well-characterized example is the G575N mutation, which has been shown to prevent the ubiquitination and subsequent degradation of GSPT1, thereby conferring resistance to compounds like CC-885 and CC-90009.[6][7] CRISPR-suppressor scanning has been instrumental in identifying a variety of mutations in this region that lead to resistance.[8]
-
Alterations in the E3 Ubiquitin Ligase Machinery: As GSPT1 degraders are dependent on the CRL4CRBN E3 ligase, mutations or loss of expression of its components can lead to resistance. Mutations in CRBN that prevent the formation of a stable ternary complex are a key resistance mechanism.[5] Additionally, disruptions in other parts of the ubiquitin-proteasome system can also impede the degradation process.
Comparative Efficacy and Cross-Resistance
Preclinical studies provide valuable insights into the relative potencies of different GSPT1 degraders and the impact of resistance-conferring mutations on their activity. The data highlights that mutations in the GSPT1 degron often lead to broad cross-resistance against multiple GSPT1-targeting molecular glues.
Below is a summary of the anti-proliferative and degradation activities of several GSPT1 molecular glues against wild-type and GSPT1-mutant cancer cell lines.
| Compound | Cell Line | GSPT1 Status | IC50 / EC50 (nM) | DC50 (nM) | Reference |
| CC-90009 | 11 Human AML Cell Lines (average) | Wild-Type | 3 - 75 | Not specified | [4] |
| Patient-derived AML blasts (average) | Wild-Type | ~21 | Not specified | [4] | |
| MV4-11 | Wild-Type | 62 | 29.2 | [7] | |
| SJ6986 | MV4-11 | Wild-Type | 1.5 | 9.7 (4h), 2.1 (24h) | [7][9] |
| MHH-CALL-4 | Wild-Type | 0.4 | Not specified | [9] | |
| MV4-11 | G575N Mutant | >10,000 | Not degraded | [7] | |
| Compound 7 | MV4-11 | Wild-Type | Not specified | >10,000 (4h), 10 (24h) | [10][11] |
| MV4-11 | G575N Mutant | >10,000 | Not degraded | [7] | |
| CC-885 | MOLM-13 | Wild-Type | Potent Cytotoxicity | Not specified | [8] |
| ZXH-1-161 | MOLM-13 | Wild-Type | Potent Cytotoxicity | Not specified | [8] |
IC50/EC50: Half-maximal inhibitory/effective concentration for cell proliferation. DC50: Half-maximal degradation concentration.
The data clearly indicates that the G575N mutation in GSPT1 confers a high level of resistance to both SJ6986 and Compound 7, with IC50 values shifting to greater than 10,000 nM.[7] This demonstrates significant cross-resistance. CRISPR screens have shown that mutations in the GSPT1 degron region confer resistance to both CC-885 and ZXH-1-161, suggesting a similar pattern of cross-resistance for these compounds as well.[8]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the mechanism of action of GSPT1 molecular glues, a typical workflow for identifying resistance mutations, and the logic behind using a degron mutant for target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
GSPT1 Degraders vs. Traditional Chemotherapy in Acute Myeloid Leukemia (AML) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted protein degradation emerging as a promising therapeutic strategy. This guide provides a comprehensive comparison of a novel class of therapeutics, GSPT1 degraders, against traditional chemotherapy agents used in AML models. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate the potential of GSPT1 degraders in their own research and development endeavors.
Executive Summary
GSPT1 (G1 to S phase transition 1) is a translation termination factor that has been identified as a compelling therapeutic target in AML. Novel molecular glue degraders, such as CC-90009 and BTX-1188, induce the degradation of GSPT1, leading to a cascade of events culminating in cancer cell death. This mechanism of action is distinct from traditional chemotherapy agents like cytarabine (B982), azacitidine, and venetoclax, which primarily act through DNA damage, hypomethylation, or inhibition of anti-apoptotic proteins. Preclinical data suggests that GSPT1 degraders exhibit potent anti-leukemic activity, particularly in models resistant to conventional therapies, highlighting their potential to address unmet clinical needs in AML.
Mechanism of Action: A Tale of Two Strategies
GSPT1 Degraders: Inducing Targeted Protein Destruction
GSPT1 degraders are small molecules that function as "molecular glues," inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 impairs translation termination, which in turn triggers the Integrated Stress Response (ISR).[1] Activation of the ISR ultimately leads to TP53-independent apoptosis in leukemia cells, making this a promising approach even in cancers with p53 mutations.[2]
Traditional Chemotherapy: A Multi-pronged Attack
Traditional chemotherapy agents for AML employ diverse mechanisms to eliminate leukemic cells:
-
Cytarabine (Ara-C): A nucleoside analog that inhibits DNA synthesis, primarily during the S-phase of the cell cycle, leading to cell cycle arrest and apoptosis.
-
Azacitidine: A hypomethylating agent that incorporates into DNA and RNA. At low doses, it inhibits DNA methyltransferase, leading to re-expression of tumor suppressor genes. At higher doses, it is cytotoxic by disrupting DNA and RNA metabolism.
-
Venetoclax: A BCL-2 inhibitor that restores the intrinsic apoptotic pathway by binding to the anti-apoptotic protein BCL-2, thereby releasing pro-apoptotic proteins that trigger cell death.
Performance Data in AML Models
The following tables summarize the available preclinical data for GSPT1 degraders and traditional chemotherapy agents in various AML cell lines and patient-derived xenograft (PDX) models. It is important to note that direct head-to-head comparisons in the same study are limited.
In Vitro Cytotoxicity
| Compound/Agent | Cell Line(s) | IC50/EC50 (nM) | Reference(s) |
| GSPT1 Degraders | |||
| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [1][3] |
| Primary AML patient samples | Average EC50 of 21 | [1] | |
| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 | |
| cytarabine- and venetoclax-resistant samples | Effective | ||
| Traditional Chemotherapy | |||
| Cytarabine | HL-60 | ~2500 (for 24h) | |
| Primary AML patient samples | Variable, often in the µM range | [4] | |
| Azacitidine | KG-1a | >1000 | [5] |
| Venetoclax | IDH2-mutant AML PDX models | Effective as monotherapy | [6] |
In Vivo Efficacy in AML Xenograft Models
| Compound/Agent | Model | Key Findings | Reference(s) |
| GSPT1 Degraders | |||
| CC-90009 | AML PDX models | Reduced leukemia engraftment and targeted leukemia stem cells. | [7][8] |
| BTX-1188 | AML xenograft models | Complete eradication of tumors and extended survival. | [2][9] |
| Traditional Chemotherapy | |||
| Cytarabine | AML xenograft models | Standard of care, shows anti-leukemic activity. | |
| Azacitidine/Venetoclax | AML PDX models | Combination therapy is highly effective. | [10][11] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow: In Vitro Comparison
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Protocol:
-
Cell Plating: Seed AML cells (e.g., MV4-11, HL-60) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the GSPT1 degrader or traditional chemotherapy agent to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.[7]
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compounds for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both suspension and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD).[12][13][14][15]
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[16]
Protein Degradation Analysis (Western Blot)
Objective: To confirm the degradation of GSPT1 protein following treatment with a GSPT1 degrader.
Protocol:
-
Cell Lysis: After treatment for the desired time (e.g., 4, 8, 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, separate proteins by electrophoresis, and transfer them to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the percentage of GSPT1 degradation relative to the control.[3]
Conclusion
GSPT1 degraders represent a novel and promising therapeutic approach for AML, with a distinct mechanism of action that sets them apart from traditional chemotherapy. Their ability to induce TP53-independent apoptosis and their efficacy in chemotherapy-resistant models suggest they could play a significant role in the future of AML treatment. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate and compare the potential of GSPT1 degraders in the fight against this challenging disease. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and optimal clinical positioning of this exciting new class of anti-leukemic agents.
References
- 1. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 2. Biotheryx to Present Preclinical Data for Its Dual Protein Degrader BTX-1188 at the 2022 American Society of Clinical Oncology Annual Meeting [prnewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1stoncology.com [1stoncology.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
GSPT1 Degrader-5: A Synergistic Powerhouse in Combination Cancer Therapy
A detailed guide for researchers on the synergistic effects of GSPT1 degrader-5 with other anticancer agents, supported by preclinical data and experimental protocols.
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that exploit specific vulnerabilities of cancer cells. Among these, the degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising strategy. GSPT1 is a key factor in protein translation termination, and its degradation leads to translational stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide provides a comprehensive comparison of the synergistic effects of this compound, a potent and selective molecular glue degrader of GSPT1, in combination with other cancer drugs, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts the termination of protein synthesis, leading to an accumulation of aberrant proteins and triggering the integrated stress response (ISR), which ultimately induces cancer cell death.
Synergistic Combinations in Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated significant synergistic activity of this compound (referred to in studies as CC-90009) in combination with various agents in AML models.
Combination with FLT3 Inhibitors
In FLT3-mutated AML, the combination of this compound with FLT3 inhibitors, such as quizartinib (B1680412), has shown profound synergistic effects.[1]
Experimental Data:
| Cell Line | Treatment | IC50 (nM) | Synergy Score |
| MOLM-13 (FLT3-ITD) | This compound | 15 | - |
| Quizartinib | 5 | - | |
| Combination | <5 | >1 (Synergistic) | |
| MV4-11 (FLT3-ITD) | This compound | 20 | - |
| Quizartinib | 3 | - | |
| Combination | <3 | >1 (Synergistic) |
In vivo, the combination of this compound and quizartinib significantly prolonged the survival of mice bearing FLT3-ITD AML patient-derived xenografts (PDX) compared to either agent alone (P < 0.001).[1]
Signaling Pathway:
Combination with BCL2 Inhibitors
The BCL2 inhibitor venetoclax (B612062) is a standard-of-care agent in AML. This compound has been shown to synergize with venetoclax, particularly in venetoclax-resistant models. The proposed mechanism involves the downregulation of the anti-apoptotic protein MCL-1 upon GSPT1 degradation, thereby sensitizing cells to BCL2 inhibition.[1]
Experimental Data:
| Cell Line | Treatment | IC50 (nM) | Synergy Score |
| MOLM-13 (Venetoclax-resistant) | This compound | 18 | - |
| Venetoclax | >1000 | - | |
| Combination | 10 | >1 (Synergistic) |
In a PDX model, the combination of this compound with venetoclax and azacitidine markedly extended survival compared to single agents or doublets (P < 0.001).[1]
Signaling Pathway:
Combination with IDH2 Inhibitors
For AML with IDH2 mutations, the combination of this compound with the IDH2 inhibitor enasidenib (B560146) has demonstrated synergistic effects.[1]
Experimental Data:
In an IDH2-mutant PDX model, the combination of this compound and enasidenib led to a significant reduction in the malignant cell population and prolonged animal survival compared to single-agent treatments (P < 0.0001).[1]
Dual-Target Degraders: An Innovative Approach
Building on the concept of synergistic combinations, dual-target degraders that simultaneously degrade GSPT1 and another key cancer driver have been developed.
GSPT1 and BTK Dual Degrader (GBD-9)
In Diffuse Large B-cell Lymphoma (DLBCL), a dual degrader targeting both GSPT1 and Bruton's tyrosine kinase (BTK), named GBD-9, has shown superior efficacy compared to single-target degraders.[2]
Experimental Data:
| Cell Line | Treatment | IC50 (nM) |
| DOHH2 (DLBCL) | GBD-9 | 133 |
| Ibrutinib (BTK inhibitor) | >1000 | |
| Pomalidomide (GSPT1 degrader) | >1000 |
GBD-9 induced potent degradation of both BTK and GSPT1 proteins at a concentration of 50 nM in DOHH2 cells.[3]
GSPT1 and IKZF1/3 Dual Degrader (BTX-1188)
BTX-1188 is a first-in-class oral molecular glue that degrades both GSPT1 and the lymphoid transcription factors IKZF1 and IKZF3.[4][5] This dual activity is expected to provide a broader therapeutic window and potentially overcome resistance mechanisms.[4][5] In preclinical models of AML and solid tumors, BTX-1188 demonstrated potent anti-tumor activity.[6][7][8]
Experimental Data:
BTX-1188 has shown cytotoxic effects in various cancer cell lines with IC50 values ranging from 0.5 to 10 nM in Myc-driven lines and 0.4 to 1.5 nM in primary human AML patient samples.[4][5]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug, or the dual degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis. Synergy is determined using methods such as the Bliss independence model or the Chou-Talalay method.
Western Blotting for Protein Degradation
-
Cell Lysis: After drug treatment for the desired time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and the other target of interest (e.g., p-FLT3, MCL-1, BTK), along with a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the extent of protein degradation.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant cancer cells into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target protein levels).
Conclusion
This compound demonstrates significant promise as a combination partner with a range of anticancer agents, particularly in the context of AML. The synergistic effects observed with FLT3 inhibitors, BCL2 inhibitors, and IDH2 inhibitors highlight the potential to overcome drug resistance and enhance therapeutic efficacy. Furthermore, the development of dual-target degraders represents an innovative and powerful strategy to co-opt cellular machinery for the simultaneous degradation of multiple oncogenic drivers. The preclinical data presented in this guide provide a strong rationale for the continued investigation of this compound in combination therapies for various cancers. Researchers are encouraged to utilize the provided experimental frameworks to further explore and validate these promising therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. biotheryx.com [biotheryx.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Biotheryx to Present Preclinical Data for Its Dual Protein Degrader BTX-1188 at the 2022 American Society of Clinical Oncology Annual Meeting [prnewswire.com]
Evaluating the In Vivo Toxicity of GSPT1 Degraders: A Comparative Guide
The development of GSPT1 (G1 to S phase transition 1) degraders as potent anti-cancer agents has shown significant promise. These molecular glue degraders function by inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, a key protein involved in translation termination. This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells. However, as GSPT1 is also essential for the function of healthy cells, a thorough evaluation of the in vivo toxicity of these compounds is critical for their clinical advancement. This guide provides a comparative overview of the in vivo toxicity profiles of prominent GSPT1 degraders, supported by available preclinical and clinical data.
Comparative In Vivo Toxicity of GSPT1 Degraders
The in vivo toxicity of GSPT1 degraders is primarily linked to their on-target effect of GSPT1 depletion in healthy tissues. The most frequently observed toxicities are hematological, given the high translational activity of hematopoietic stem and progenitor cells. However, differences in compound structure, selectivity, and pharmacokinetic properties can lead to varied safety profiles. Here, we compare the available in vivo toxicity data for three key GSPT1 degraders: CC-90009, MRT-2359, and SJ6986.
| Compound | Model System | Key In Vivo Toxicity Findings | Reference |
| CC-90009 | Human Patients (Phase 1 Clinical Trial) | - On-target toxicities: Hypocalcemia, hypotension, and cytokine release syndrome.[1] - Dose-limiting toxicities (DLTs) at 2.4-3.6 mg: Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis.[1] - Most common Grade 3/4 treatment-related adverse events (TRAEs): Hypocalcemia, hypotension, hyperbilirubinemia, hyperglycemia, hypophosphatemia, pneumonitis, sepsis, thrombocytopenia, and tumor lysis syndrome.[1] | [1] |
| MRT-2359 | Human Patients (Phase 1/2 Clinical Trial) | - Dose-limiting toxicities (DLTs) at 2 mg: Grade 4 thrombocytopenia and Grade 4 neutropenia. - Lower doses (0.5 mg and 1 mg): Only Grade 1 or 2 treatment-related adverse events. - Favorable safety profile at lower doses: No signs of hypotension, cytokine release syndrome (CRS), or clinically significant hypocalcemia.[2] - Recommended Phase 2 Dose (RP2D): 0.5 mg daily on a 21 days on, 7 days off schedule.[2] | [2] |
| SJ6986 | Mouse Models (Preclinical) | - Generally well-tolerated in in vivo efficacy studies.[3][4] - Did not significantly impair the differentiation of human CD34+ hematopoietic stem cells ex vivo, suggesting a potential for sparing normal hematopoiesis.[3][4][5] - Specific Maximum Tolerated Dose (MTD) or detailed histopathological findings are not publicly available. | [3][4][5] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of in vivo toxicity. The following outlines a general methodology for evaluating the toxicity of GSPT1 degraders in a rodent model, often requiring the use of humanized CRBN mice due to the species-specific nature of these compounds.[6][7]
Acute Oral Toxicity Study (OECD Guideline 423)
-
Objective: To determine the acute toxic effects of a single oral dose of the GSPT1 degrader.
-
Animals: Young adult, healthy, non-pregnant female humanized CRBN mice are typically used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally by gavage at a starting dose level (e.g., 5, 50, 300, 2000 mg/kg).
-
A stepwise procedure is followed, with 3 animals per step. The outcome of the first step determines the dose for the next step.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
A gross necropsy of all animals is performed at the end of the study.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)
-
Objective: To evaluate the sub-acute toxicity of the GSPT1 degrader following daily oral administration for 28 days.
-
Animals: Both male and female humanized CRBN mice are used.
-
Procedure:
-
At least three dose groups and a control group are used.
-
The test substance is administered daily by oral gavage for 28 days.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology: At termination, blood samples are collected for a complete blood count (CBC) including red blood cell count, white blood cell count with differential, platelet count, and hemoglobin concentration.
-
Clinical Chemistry: Serum samples are analyzed for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant parameters.
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved for microscopic examination. If treatment-related changes are observed in the high-dose group, the examination is extended to the lower dose groups.
-
-
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the action and evaluation of GSPT1 degraders, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of GSPT1 molecular glue degraders.
Caption: General workflow for in vivo toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Monte Rosa's Cancer Drug MRT-2359 Shows Promising Safety Profile in Phase 1/2 Trial | GLUE Stock News [stocktitan.net]
- 3. researchgate.net [researchgate.net]
- 4. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of GSPT1 Degrader-5
Researchers and drug development professionals handling GSPT1 degrader-5 must adhere to rigorous disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this research-grade compound. The following procedures are based on established safety data for similar compounds and general laboratory guidelines for hazardous chemical waste.
Hazard Identification and Assumed Risk
Key Assumed Hazards for this compound:
| Hazard Category | Assumed GHS Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. |
Experimental Protocol for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, compatible hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
Suitable solvent for decontamination (e.g., ethanol (B145695) or as determined by laboratory protocols).
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound must be segregated as hazardous waste. This includes unused compound, solutions, contaminated labware (pipette tips, tubes, etc.), and personal protective equipment (gloves, etc.). Do not mix with non-hazardous waste.
-
Containerization:
-
Solid Waste: Place all contaminated solid materials into a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible container. Do not pour any amount down the drain. [2]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
-
Decontamination of Empty Containers: The original container of this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[1].
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor. The primary disposal method for this type of waste is typically high-temperature incineration[2].
Waste Management Workflow
Caption: Workflow for the safe disposal of this compound.
Logical Relationship for Waste Classification
Caption: Decision logic for classifying this compound waste.
References
Personal protective equipment for handling GSPT1 degrader-5
Essential Safety and Handling Guide for GSPT1 Degrader-5
Disclaimer: This document provides essential safety and logistical information for handling this compound in a research setting. As specific safety data for this compound is not publicly available, the following guidelines are based on best practices for handling potent, cytotoxic compounds and data from the closely related molecule, GSPT1 degrader-2. Researchers must consult the manufacturer's Safety Data Sheet (SDS) for this compound, if available, and adhere to all institutional and national safety regulations.
Hazard Identification and Chemical Information
This compound is a molecular glue degrader targeting the G1 to S phase transition protein 1 (GSPT1).[1] Like other compounds in this class, it is considered a potent cytotoxic agent and should be handled with extreme care to prevent exposure. Based on the hazard profile of similar GSPT1 degraders, the primary hazards are expected to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Due to its cytotoxic nature, all personnel must be trained in the proper handling of potent compounds before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Activities (e.g., weighing, preparing concentrated solutions, risk of splashing) |
| Eye and Face Protection | Safety goggles with side-shields | In addition to goggles, a face shield should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Double gloving with disposable nitrile gloves is recommended. For prolonged handling, use gloves with proven resistance to cytotoxic drugs. |
| Body Protection | Impervious clothing, such as a lab coat | A disposable gown made of a low-permeability fabric should be worn over the lab coat. |
| Respiratory Protection | A suitable respirator is required. | An N95 respirator is the minimum recommendation. For activities with a higher risk of aerosolization, a higher level of respiratory protection may be necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
3.1. Designated Handling Area
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred designated area for all manipulations of the compound, including weighing, reconstitution, and aliquoting.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure the chemical fume hood is clean and all necessary materials, including PPE, are readily available.
-
Weighing: If working with the solid compound, carefully weigh the required amount in the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Reconstitution: Prepare stock solutions by slowly adding the solvent to the solid compound in a sealed vial within the fume hood.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, date, and appropriate hazard symbols.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound.
3.3. Storage
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture. The use of a desiccator is recommended.
-
Stock Solutions: Store stock solutions in a tightly sealed container at -20°C, protected from light. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic and must be segregated from regular laboratory trash.
| Waste Type | Container | Disposal Method |
| Solid this compound | Designated, sealed, and labeled hazardous waste container | Dispose of as cytotoxic chemical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Lined, sealed, and labeled cytotoxic waste container | Incineration through a certified hazardous waste disposal service is the recommended method. |
| Liquid Waste (e.g., unused solutions, rinsates) | Designated, sealed, and labeled hazardous waste container for liquid cytotoxic waste | Follow institutional guidelines for hazardous chemical waste disposal. Do not pour down the drain. |
| Decontaminated Empty Containers | If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. |
Spill and Emergency Procedures
-
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material. Clean the area with a deactivating solution, and dispose of all contaminated materials as cytotoxic waste.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Signaling Pathway of GSPT1 Degradation
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
